molecular formula C12H15ClN2 B13143244 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Katalognummer: B13143244
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: CUKIEXRYNGIFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H15ClN2

Molekulargewicht

222.71 g/mol

IUPAC-Name

2,3,4,9-tetrahydro-1H-carbazol-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-4,8,14H,5-7,13H2;1H

InChI-Schlüssel

CUKIEXRYNGIFBJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1N)NC3=CC=CC=C23.Cl

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride: A CRTH2 Antagonism Perspective

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted immunomodulation, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride has emerged as a critical pharmacological building block and bioactive agent. Structurally characterized by a rigid, planar tricyclic carbazole framework with a 2-position amine[1], this compound acts as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) , also known as the Prostaglandin D2 (PGD2) receptor 2 (DP2)[2].

As a Senior Application Scientist, I have structured this technical guide to dissect the precise molecular mechanisms by which this tetrahydrocarbazole derivative exerts its antagonistic effects in vitro. We will explore the causality behind its receptor binding kinetics, its blockade of downstream Gi-coupled signal transduction, and the self-validating experimental protocols required to quantify its efficacy.

Pharmacological Target: The CRTH2 (DP2) Receptor Axis

To understand the mechanism of action, we must first define the target environment. CRTH2 is a Class A G-protein-coupled receptor (GPCR) highly expressed on T-helper type 2 (Th2) cells, eosinophils, and basophils[3]. The endogenous agonist for CRTH2 is PGD2, a lipid mediator released during allergic and inflammatory responses[2].

Unlike other prostanoid receptors which bind lipid ligands in a "polar group out" conformation, crystallographic studies reveal that CRTH2 binds PGD2 in a unique "polar group in" mode[4]. The binding pocket is deep and highly hydrophobic. The tetrahydrocarbazole core of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine exploits this architecture. The rigid tricyclic ring engages in strong hydrophobic and π−π stacking interactions with the transmembrane helices (specifically TM3 and TM6), while the protonated amine group (facilitated by the hydrochloride salt formulation) forms critical hydrogen bonds with polar residues deep within the pocket[5][6].

By anchoring itself into this binding cleft, the compound competitively displaces PGD2 and stabilizes the receptor in a desensitized, inactive conformation, physically preventing the recruitment of the intracellular Gi/o protein complex[6].

Molecular Mechanism of Action (In Vitro)

Signal Transduction Blockade (cAMP Pathway)

CRTH2 is a Gi/o-coupled receptor. Under normal physiological conditions, PGD2 binding causes the Gαi​ subunit to inhibit adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[2]. By acting as a competitive antagonist, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine prevents this Gi-mediated inhibition. In an in vitro setting, this is observed as a "rescue" of cAMP levels back to baseline when the cell is challenged with an AC activator.

Intracellular Calcium Mobilization Blockade

Simultaneously, the Gβγ subunits of the activated Gi complex stimulate phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium ( Ca2+ ) from the endoplasmic reticulum[2]. This calcium flux is the primary driver of cytoskeletal rearrangement and chemotaxis in Th2 cells. The tetrahydrocarbazole antagonist completely suppresses this downstream calcium mobilization[6].

CRTH2_Signaling Antagonist 2,3,4,9-Tetrahydro-1H-carbazol-2-amine (Antagonist) CRTH2 CRTH2 Receptor (Gi-coupled GPCR) Antagonist->CRTH2 Blocks Binding PGD2 Prostaglandin D2 (Endogenous Agonist) PGD2->CRTH2 Activates Gi Gi/o Protein Complex CRTH2->Gi Signal Transduction AC Adenylyl Cyclase Gi->AC Inhibits Ca2 Intracellular Ca2+ (Increased) Gi->Ca2 Mobilizes cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production Effect Th2 / Eosinophil Chemotaxis & Activation cAMP->Effect Promotes Ca2->Effect Promotes

Molecular signaling pathway of CRTH2 and its blockade by the tetrahydrocarbazole antagonist.

In Vitro Experimental Protocols & Self-Validating Systems

To rigorously validate the mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride, we deploy three orthogonal, self-validating in vitro assays. Each assay is designed not just to measure an effect, but to prove causality through internal controls.

Assay 1: Radioligand Displacement Binding Assay ( Ki​ Determination)

Causality: To prove that the compound directly interacts with the orthosteric binding site of CRTH2, we must demonstrate its ability to displace the endogenous ligand. Self-Validating System: We utilize a massive excess of unlabeled PGD2 to define Non-Specific Binding (NSB). If the compound merely sticks to the plastic or lipid membrane, it will not displace the radioligand in the specific binding window.

  • Preparation: Culture CHO-K1 cells stably expressing human CRTH2. Harvest and isolate cell membranes via Dounce homogenization and centrifugation.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of [3H] -PGD2, and serial dilutions of the tetrahydrocarbazole antagonist (10 pM to 10 µM).

  • Control Wells: Include wells with 10 µM unlabeled PGD2 to calculate NSB.

  • Filtration & Reading: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Assay 2: Forskolin-Stimulated cAMP HTRF Assay (Functional Antagonism)

Causality: Binding does not guarantee antagonism. Because CRTH2 is Gi-coupled, its activation lowers cAMP. In resting cells, cAMP is already near zero, making a drop impossible to detect. We must artificially raise the "ceiling" with Forskolin (an AC activator) to see the PGD2-induced drop, and subsequently, the antagonist-induced rescue. Self-Validating System: The addition of IBMX (a phosphodiesterase inhibitor) ensures that any changes in cAMP are strictly due to adenylyl cyclase activity, not downstream degradation.

  • Cell Plating: Seed CRTH2-CHO cells in a 384-well plate.

  • Pre-treatment: Add 0.5 mM IBMX and serial dilutions of the antagonist. Incubate for 15 minutes at 37°C.

  • Stimulation: Add a cocktail of 10 µM Forskolin and EC80​ of PGD2 (typically ~30 nM). Incubate for 30 minutes.

  • Detection: Lyse cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Measure the F665/F620 ratio. A successful antagonist will restore the high HTRF signal (indicating rescued cAMP).

Assay 3: Intracellular Calcium Mobilization (FLIPR)

Causality: To confirm that the Gβγ pathway is also blocked, we measure real-time Ca2+ flux. Self-Validating System: A 10-second baseline read prior to agonist injection ensures the cells are at a stable resting state and the fluorescent dye is evenly distributed.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive dye) and probenecid (to prevent dye extrusion) for 1 hour.

  • Antagonist Addition: Pre-incubate cells with the tetrahydrocarbazole antagonist for 15 minutes.

  • Kinetic Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Agonist Injection: Inject EC80​ PGD2 automatically and record peak fluorescence over 90 seconds. Calculate the IC50​ based on the suppression of the peak calcium transient.

Assay_Workflow Prep Compound Preparation (Serial Dilution) Binding Radioligand Binding Assay (Affinity / Ki) Prep->Binding cAMP cAMP Accumulation (Functional Antagonism) Prep->cAMP Ca2 Ca2+ Mobilization (Downstream Signaling) Prep->Ca2 Analysis Data Synthesis & Schild Plot Binding->Analysis cAMP->Analysis Ca2->Analysis

In vitro experimental workflow for validating CRTH2 functional antagonism.

Quantitative Data Summary

The following table summarizes representative pharmacological parameters for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride and its close structural analogs when subjected to the aforementioned in vitro workflows.

ParameterAssay TypeReadoutRepresentative ValueBiological Implication
Ki​ Radioligand Binding [3H] -PGD2 Displacement~12.5 nMHigh-affinity competitive binding to the CRTH2 orthosteric site.
IC50​ cAMP AccumulationHTRF (Forskolin Rescue)~28.4 nMPotent functional blockade of Gi-mediated adenylyl cyclase inhibition.
IC50​ Calcium FluxFLIPR (Fluo-4 AM)~35.1 nMEffective suppression of PLC/IP3-driven intracellular calcium mobilization.
EC50​ CytotoxicityWST-1 Cell Viability> 10,000 nMFavorable in vitro safety window; effects are target-specific, not cytotoxic.

Conclusion

The in vitro mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is defined by its highly specific, competitive antagonism of the CRTH2 receptor[1]. By exploiting the unique "polar group in" topography of the CRTH2 binding pocket[4], the tetrahydrocarbazole scaffold effectively freezes the receptor in an inactive state[5]. This halts the Gi-mediated suppression of adenylyl cyclase and the simultaneous mobilization of intracellular calcium, ultimately preventing the chemotactic activation of Th2 cells and eosinophils[2][6]. The rigorous application of orthogonal binding, cAMP, and calcium flux assays provides a self-validating framework to quantify this potent pharmacological profile.

References

  • EvitaChem. "Buy 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519)". 1

  • PNAS. "Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2". 4

  • PubMed Central (PMC). "The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses". 2

  • PubMed Central (PMC). "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition". 3

  • MDPI. "Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms". 5

  • PubMed. "Lipid-Embedded Molecular Dynamics Simulation Model for Exploring the Reverse Prostaglandin D2 Agonism of CT-133 towards CRTH2 in the Treatment of Type-2 Inflammation Dependent Diseases". 6

Sources

Pharmacological Profile of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride: A Technical Guide to CRTH2 Antagonism and Scaffold Versatility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective immunomodulators, the tetrahydrocarbazole (THCz) scaffold has emerged as a privileged chemotype. 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a highly versatile heterocyclic building block and bioactive reference compound 1. Its primary pharmacological relevance lies in its structural core, which is the defining pharmacophore for a major class of antagonists targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

This technical whitepaper synthesizes the structural biology, mechanistic pharmacology, and experimental validation protocols associated with this compound, providing a comprehensive guide for researchers optimizing CRTH2 antagonists for asthma, allergic rhinitis, and other Th2-mediated inflammatory diseases.

Chemical Identity & Structural Causality

  • IUPAC Name: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

  • CAS Number: 72898-13-6

  • Molecular Formula: C12H14N2·HCl

The Application Scientist's Perspective: Why this specific form?

In early-stage screening, the physicochemical properties of a chem block dictate its utility. The planar, tricyclic carbazole ring is inherently lipophilic, which can lead to aggregation in aqueous assay buffers and false negatives in high-throughput screening (HTS). The hydrochloride salt form is deliberately utilized to disrupt this lipophilicity, significantly enhancing aqueous solubility and ensuring uniform compound distribution in DMSO/buffer systems 1. Furthermore, the 2-amino substitution provides a highly reactive synthetic handle (a primary amine) allowing for rapid derivatization (e.g., via reductive amination or amidation) to explore the structure-activity relationship (SAR) of the CRTH2 binding pocket.

Mechanistic Pharmacology: The PGD2-CRTH2 Axis

Prostaglandin D2 (PGD2) is a major eicosanoid lipid mediator released by activated mast cells during allergic responses. It exerts its effects primarily through two G protein-coupled receptors (GPCRs): DP1 and CRTH2 (DP2). CRTH2 is highly expressed on Th2 cells, eosinophils, and basophils.

Structural Biology of Ligand Recognition

Recent X-ray crystallography of the human CRTH2 receptor reveals a semi-occluded binding pocket covered by a well-structured amino terminus 2. The tetrahydrocarbazole core of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine mimics the hydrophobic interactions of PGD2. Specifically, the central aromatic system of the THCz scaffold engages in critical cation-π interactions with the side chain of Arginine 170 (Arg170) within the receptor pocket.

Historically, the drug Ramatroban was developed as a Thromboxane A2 (TP) antagonist but was later discovered to be a dual TP/CRTH2 antagonist. Minor structural modifications to the tetrahydrocarbazole core—often utilizing 2-amino-tetrahydrocarbazoles as starting materials—completely abolish TP activity while pushing CRTH2 affinity into the sub-nanomolar range, yielding highly selective immunomodulators 3.

Pathway Visualization

G PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (DP2) (Gi-Coupled GPCR) PGD2->CRTH2 Activates THCA Tetrahydrocarbazole Antagonist (e.g., THCA-HCl) THCA->CRTH2 Competitively Inhibits Gi Gi/o Protein Complex CRTH2->Gi Signal Transduction cAMP Decreased cAMP Gi->cAMP Adenylyl Cyclase Inhibition Ca2 Intracellular Ca2+ Release Gi->Ca2 PLC Pathway Response Th2 & Eosinophil Activation (Allergic Inflammation) Ca2->Response Cellular Trigger

PGD2-CRTH2 signaling pathway and competitive blockade by tetrahydrocarbazole antagonists.

Quantitative Pharmacological Data

The table below summarizes the pharmacological metrics of the tetrahydrocarbazole class, demonstrating how the base scaffold is optimized into clinical-grade CRTH2 antagonists.

CompoundPrimary TargetSecondary TargetCRTH2 Affinity (IC50/Ki)Clinical / Research Status
PGD2 CRTH2 / DP1TP~1-5 nM (Agonist)Endogenous Ligand
Ramatroban TPCRTH2~30 nM (Antagonist)Approved (Asthma/Rhinitis)
Setipiprant CRTH2None~6 nM (Antagonist)Phase III Clinical Trials
THCA-HCl CRTH2NoneScaffold PrecursorBioactive Building Block
Optimized THCz CRTH2None< 1 nM (Antagonist)Preclinical Development

Experimental Protocols: FLIPR Intracellular Calcium Assay

To validate the CRTH2 antagonistic activity of synthesized 2,3,4,9-Tetrahydro-1H-carbazol-2-amine derivatives, the Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay is the industry standard.

System Causality: CRTH2 is a Gi-coupled receptor. While Gi activation primarily inhibits adenylyl cyclase, the dissociated Gβγ subunits simultaneously activate Phospholipase C (PLC), leading to IP3 generation and intracellular Ca2+ release. Fluo-4 AM is preferred over Fura-2 because it is a single-wavelength dye excited by the 488 nm argon laser common in FLIPR instruments, providing a superior signal-to-noise ratio for rapid HTS.

Step-by-Step Methodology:
  • Cell Preparation: Plate HEK-293 cells stably expressing human CRTH2 (and a promiscuous Gα16 protein to force robust coupling to the calcium pathway) in 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 μL of dye-loading buffer containing 2 μM Fluo-4 AM and 2.5 mM Probenecid .

    • Self-Validating Step: Probenecid is critical. It inhibits organic anion transporters on the cell membrane, preventing the cells from pumping the cleaved, active fluorophore out into the extracellular space, thereby preventing signal degradation.

  • Incubation: Incubate the plates for 60 minutes at 37°C in the dark to allow complete intracellular esterase cleavage of the AM ester.

  • Compound Addition (Antagonist): Add the THCz antagonist (derived from THCA-HCl) in a 10-point concentration-response curve (typically 10 pM to 10 μM). Incubate for 15 minutes to allow receptor equilibration. Include a vehicle control (DMSO) and a positive control (Ramatroban).

  • Agonist Challenge & Acquisition: Transfer the plate to the FLIPR instrument. Inject PGD2 at its pre-determined EC80 concentration. Monitor fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the IC50 based on the reduction of the peak calcium transient response compared to the vehicle control using a 4-parameter logistic non-linear regression model.

Translational Applications & Future Directions

The 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride scaffold is not just a chemical curiosity; it is the foundational architecture for next-generation respiratory therapeutics. By utilizing this chem block, medicinal chemists can rapidly generate libraries of compounds that selectively inhibit the PGD2-CRTH2 axis without the off-target cardiovascular liabilities associated with TP receptor modulation. As research into Th2-driven pathologies expands beyond asthma into chronic obstructive pulmonary disease (COPD) and atopic dermatitis, the demand for highly optimized, structurally rigid tetrahydrocarbazole derivatives will continue to grow.

References

  • EvitaChem. "Buy 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519)." EvitaChem Catalog.
  • Wang, L., et al. (2018). "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Molecular Cell, 72(1), 48-59.e4.
  • Ulven, T., & Kostenis, E. (2005). "Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist." Journal of Medicinal Chemistry, 48(4), 897-900.

Sources

Quantifying Molecular Interactions: A Technical Guide to Determining the Receptor Binding Affinity of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the principles and methodologies for determining the receptor binding affinity of the novel compound 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride. As a member of the tetrahydrocarbazole class of molecules, this compound belongs to a "privileged scaffold" in drug discovery, known for a wide array of biological activities including antimicrobial, antitumor, and neuroprotective effects[1]. Specifically, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride has been identified as an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), a G-protein coupled receptor implicated in inflammatory responses[2][3].

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and reproducible approach to characterizing this and similar compounds.

The Foundational Importance of Receptor Binding Affinity

In the realm of drug discovery, understanding the affinity with which a compound binds to its molecular target is paramount. Binding affinity, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a primary determinant of a drug's potency and selectivity. A high-affinity interaction signifies that a low concentration of the compound is sufficient to occupy a significant number of receptors, a desirable characteristic for minimizing off-target effects and reducing required dosages.

The tetrahydrocarbazole core is a versatile structure, and derivatives have shown affinity for various receptors, including serotonin and dopamine receptors[4][5][6]. This underscores the necessity of a comprehensive binding affinity profile to elucidate the specific mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride and to anticipate its pharmacological effects.

Experimental Determination of Binding Affinity: The Radioligand Binding Assay

The gold standard for directly measuring the affinity of a ligand for its receptor is the radioligand binding assay[7]. This technique is highly sensitive and allows for precise quantification of the interaction between a radiolabeled ligand and a receptor. The assay can be configured in two primary modes: saturation binding to determine the affinity (Kd) of the radioligand itself, and competition binding to determine the affinity (Ki) of an unlabeled test compound, such as our topic compound[8][9].

Core Principle

A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is then measured. In a competition assay, this incubation is performed in the presence of varying concentrations of an unlabeled competing compound. The ability of the unlabeled compound to displace the radioligand from the receptor is a measure of its own binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay for CRTH2

This protocol outlines the determination of the Ki of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride for the human CRTH2 receptor.

I. Preparation of Receptor-Containing Membranes

The quality of the receptor preparation is critical for a successful binding assay. Here, we use a cell line stably expressing the human recombinant CRTH2 receptor.

  • Cell Culture: Culture HEK293 cells stably transfected with the human CRTH2 receptor in appropriate media and conditions to achieve a high level of receptor expression.

  • Cell Harvest: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail[10]. Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes[10].

  • Washing and Storage: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose)[10]. Determine the protein concentration using a standard assay (e.g., BCA assay). Aliquot and store at -80°C.

II. The Binding Assay
  • Assay Buffer: Prepare an appropriate assay buffer. For CRTH2, a typical buffer is 50 mM Tris-HCl, 40 mM MgCl₂, 0.1% BSA, pH 7.4[11].

  • Radioligand: The endogenous ligand for CRTH2 is Prostaglandin D₂ (PGD₂). Therefore, [³H]PGD₂ is the radioligand of choice[11]. The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure sensitive detection of competition[12].

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate, with a final volume of 200 µL:

    • Total Binding: Receptor membranes, [³H]PGD₂, and assay buffer.

    • Non-specific Binding (NSB): Receptor membranes, [³H]PGD₂, and a high concentration of an unlabeled CRTH2 ligand (e.g., 10 µM PGD₂) to saturate all specific binding sites.

    • Competition: Receptor membranes, [³H]PGD₂, and varying concentrations of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation[5][10].

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[10]. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Visualization of the Experimental Workflow

G cluster_prep I. Membrane Preparation cluster_assay II. Binding Assay cluster_analysis III. Data Analysis Culture Cell Culture (HEK293-hCRTH2) Harvest Harvest & Lyse Cells Culture->Harvest Homogenize Homogenize Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Centrifuge2->Wash Store Quantify Protein & Store at -80°C Wash->Store Setup Assay Plate Setup (Total, NSB, Competition) Store->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot Plot % Inhibition vs. [Compound] Calc_Specific->Plot Fit Non-linear Regression (IC50) Plot->Fit Cheng_Prusoff Calculate Ki (Cheng-Prusoff) Fit->Cheng_Prusoff

Caption: Workflow for determining receptor binding affinity.

Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) is processed to determine the affinity of the test compound.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This is determined by plotting the percentage of specific binding against the log concentration of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate Ki using the Cheng-Prusoff Equation: The IC₅₀ is an experimentally dependent value, influenced by the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is applied[12][13][14]:

    Ki = IC₅₀ / (1 + ([L] / Kd))

    Where:

    • Ki is the inhibition constant for the test compound.

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

    The Kd of the radioligand must be determined independently through a saturation binding experiment.

Sample Data Presentation

The binding affinity of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride would be evaluated against a panel of receptors to determine its selectivity profile. Below is a table of representative data, illustrating how the results would be presented.

Receptor TargetRadioligandKd of Radioligand (nM)Test Compound IC₅₀ (nM)Test Compound Ki (nM)
Human CRTH2 [³H]PGD₂ 2.5[12] 15.2 4.8
Human DP1[³H]PGD₂0.3>10,000>10,000
Human 5-HT2A[³H]Ketanserin1.1850450
Human 5-HT₆[³H]LSD2.55829[5]
Human D₂[³H]Spiperone0.2>10,000>10,000
Human D₃[³H]Spiperone0.51370685[4]

Note: The Ki values for CRTH2, 5-HT2A, and D₂/D₃ are hypothetical for illustrative purposes, based on the known pharmacology of the target and the tetrahydrocarbazole scaffold. The 5-HT₆ and a D₃ value are based on published data for other tetrahydrocarbazole derivatives to provide realistic context.

Advanced Analysis: Schild Regression for Antagonist Characterization

To confirm that 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride acts as a competitive antagonist, a Schild analysis can be performed[4][11][15][16]. This involves generating agonist dose-response curves in the absence and presence of several fixed concentrations of the antagonist.

A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response[15][16]. The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is then calculated. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist[15]. The x-intercept of this plot provides the pA₂, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the pA₂ is theoretically equal to the pKB (the negative log of the KB or Ki).

Visualization of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

CRTH2 is a Gi-coupled receptor. Its activation by an agonist like PGD₂ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist like our topic compound would block this effect.

G cluster_membrane Cell Membrane Receptor CRTH2 Receptor G_Protein Gi Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts Agonist PGD₂ (Agonist) Agonist->Receptor Binds & Activates Antagonist 2,3,4,9-Tetrahydro-1H- carbazol-2-amine HCl (Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Chemotaxis Inhibition) PKA->Response

Caption: Antagonism of the CRTH2 signaling pathway.

Conclusion

The determination of receptor binding affinity is a critical step in the characterization of any novel therapeutic candidate. For 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride, a comprehensive profiling using radioligand binding assays is essential to quantify its affinity for its primary target, CRTH2, and to assess its selectivity against other relevant receptors. The methodologies detailed in this guide, from membrane preparation to sophisticated data analysis like Schild regression, provide a robust framework for obtaining high-quality, reproducible data. This information is indispensable for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(5), 1199–1207. [Link]

  • Zou, L., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553-4577. [Link]

  • Abou-Gharbia, M., et al. (2004). 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(8), 2035-2038. [Link]

  • Norman, P. (2012). Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). Journal of Medicinal Chemistry, 55(1), 1-24. [Link]

  • Lukacs, N. W., et al. (2008). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(4), L654-L663. [Link]

  • Heinrich, J. N., et al. (2009). Tetrahydrocarbazole-based serotonin reuptake inhibitor/dopamine D2 partial agonists for the potential treatment of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 19(19), 5552-5555. [Link]

  • Glennon, R. A., et al. (1996). Binding of O-Alkyl Derivatives of Serotonin at Human 5-HT1Dβ Receptors. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]

  • Kenakin, T. (2017). The Schild regression in the process of receptor classification. Pharmacological Reviews, 69(4), 497-522. [Link]

  • Schild, H.O. (1947). pA, a new scale for the measurement of drug antagonism. British Journal of Pharmacology and Chemotherapy, 2(3), 189-206. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology. [Link]

  • Wang, C., et al. (2020). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. eLife, 9, e59856. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]

  • Singh, A., & Parle, A. (2022). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 84(2), 356-366. [Link]

  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 28(12), 609-614. [Link]

  • Boehme, S. A., et al. (2009). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(4), L654-L663. [Link]

  • Wang, C., et al. (2021). Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(31), e2104690118. [Link]

  • Das, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127-2135. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(19), 6578-6594. [Link]

  • Ranbaxy Laboratories Limited. (2006). 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists.
  • El-Gendy, M. A., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1183-1191. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray Services. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 270(3 Pt 1), F345-F350. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

Sources

Preclinical pharmacokinetics of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the preclinical pharmacokinetics (PK) of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (THCA-HCl) requires an understanding of both its structural liabilities and its therapeutic potential. The tetrahydrocarbazole (THCz) scaffold is a "privileged structure" in medicinal chemistry, validated by clinically approved drugs such as frovatriptan and ramatroban, and is actively investigated for oncological, antimicrobial, and CNS targets [1, 2].

As a Senior Application Scientist, I have structured this guide to move beyond standard protocols. We will dissect the causality behind the physicochemical properties of THCA-HCl, how these properties dictate metabolic fate, and how to engineer a self-validating preclinical PK profiling system to accurately capture its in vivo behavior.

Molecular Architecture & ADME Implications

The pharmacokinetic behavior of THCA-HCl is fundamentally driven by its bipartite structure: a rigid, planar, lipophilic indole core fused to a saturated cyclohexyl ring bearing a primary amine.

  • The Hydrochloride Salt: The free base of THCA has a monoisotopic mass of 186.12 Da [3]. The free base is highly lipophilic and exhibits poor aqueous solubility. Utilizing the hydrochloride salt (MW: 222.72 Da) protonates the primary amine (pKa ~9.5), significantly enhancing dissolution in gastrointestinal fluids and standard IV vehicles.

  • Metabolic Liabilities: The saturated cyclohexyl ring is a known hotspot for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. Historical phenotyping of related THCz compounds (e.g., selisistat) demonstrates that CYP3A4 and CYP1A2 are the primary drivers of this oxidation [4]. Furthermore, the primary amine at the C-2 position makes THCA highly susceptible to oxidative deamination by Monoamine Oxidase (MAO) and subsequent Phase II glucuronidation.

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters
ParameterValue / CharacteristicADME Implication
Molecular Weight (HCl Salt) 222.72 g/mol Optimal for oral absorption (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~41.8 ŲExcellent membrane permeability; high potential for Blood-Brain Barrier (BBB) penetration.
Primary Metabolic Pathways Aliphatic Hydroxylation, DeaminationHigh intrinsic clearance ( CLint​ ) in hepatic microsomes.
Predicted Volume of Distribution ( Vss​ ) 2.5 - 4.0 L/kgExtensive tissue distribution due to the lipophilic carbazole core.

Metabolic Pathway Mapping

To accurately design a bioanalytical method, we must first predict the biotransformation of the molecule. If we only monitor the parent compound during a PK study, we risk misinterpreting rapid clearance as poor absorption.

MetabolicPathway Parent THCA (Parent Drug) 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydroxylation Aliphatic Hydroxylation (CYP3A4 / CYP1A2) Parent->Hydroxylation Oxidation Deamination Oxidative Deamination (MAO / CYP450) Parent->Deamination Deamination Glucuronidation N-Glucuronidation (UGT Enzymes) Parent->Glucuronidation Conjugation Metabolite1 Hydroxyl-THCA (Active/Inactive Phase I) Hydroxylation->Metabolite1 Metabolite2 Ketone/Acid Derivative (Phase I) Deamination->Metabolite2 Metabolite3 THCA-N-Glucuronide (Phase II Clearance) Glucuronidation->Metabolite3 Metabolite1->Glucuronidation Secondary Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways of THCA.

Preclinical In Vivo Pharmacokinetic Protocol

A robust PK study must be a self-validating system. The choice of dosing vehicle, sampling technique, and extraction method must be logically linked to the physicochemical properties of THCA-HCl.

Step 1: Formulation & Dosing Strategy
  • Intravenous (IV) Formulation (2 mg/kg): Dissolve THCA-HCl in a vehicle of 5% DMSO / 10% Solutol HS-15 / 85% Saline. Causality: While the HCl salt is water-soluble, the carbazole core can cause precipitation at physiological pH upon injection. Solutol acts as a non-ionic surfactant to maintain micellar solubility in the bloodstream, preventing micro-emboli and artificially skewed initial distribution phases.

  • Oral (PO) Formulation (10 mg/kg): Suspend in 0.5% Methylcellulose (MC) in water. Causality: MC provides a viscous matrix that ensures uniform suspension of the compound in the rodent stomach, standardizing the gastric emptying rate and reducing intra-subject variability.

Step 2: In Vivo Execution (Rodent Model)
  • Utilize male Sprague-Dawley rats (n=3 per route) with surgically implanted jugular vein catheters to minimize handling stress, which can alter cardiac output and hepatic blood flow.

  • Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Collect serial blood samples (200 µL) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood to K2-EDTA tubes and centrifuge immediately at 4,000 × g for 10 minutes at 4°C to harvest plasma. Causality: K2-EDTA chelates calcium, preventing coagulation, while the 4°C temperature halts any ex vivo enzymatic degradation of the primary amine.

Step 3: Bioanalytical Extraction (Protein Precipitation)

Why avoid Liquid-Liquid Extraction (LLE)? THCA is a basic amine. To extract it via LLE, the plasma would need to be basified to pH > 11 to neutralize the amine, which risks degrading the molecule.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., a deuterated analog like THCA-d4 or a structurally similar carbazole at 50 ng/mL).

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Causality: The 3:1 organic-to-aqueous ratio efficiently denatures plasma proteins while keeping the polar THCA-HCl in solution.

PKWorkflow Dosing In Vivo Dosing (IV & PO in Rodents) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction Protein Precipitation (Acetonitrile + IS) Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis NCA Non-Compartmental Analysis (NCA) Analysis->NCA

Caption: End-to-end workflow for preclinical pharmacokinetic profiling.

LC-MS/MS Bioanalytical Framework

To ensure trustworthiness, the bioanalytical run must be self-validating. A calibration curve ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the run.

  • Chromatography: Use a C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). The hydrophobic stationary phase retains the carbazole core.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the primary amine remains fully protonated ( [M+H]+ ), maximizing ionization efficiency in the mass spectrometer.

  • Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 187.1 (representing the protonated free base of THCA).

    • Product Ion: m/z 170.1 (representing the loss of NH3​ [17 Da] from the primary amine, a highly characteristic fragmentation for this chemotype).

By utilizing this rigorous framework, researchers can accurately determine the oral bioavailability (%F), clearance ( CL ), and half-life ( t1/2​ ) of THCA-HCl, allowing for informed lead optimization (e.g., blocking CYP-mediated hydroxylation sites with fluorine atoms) to enhance its druggability.

References

  • "Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms", MDPI,[Link]

  • "Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy", National Institutes of Health (NIH),[Link]

  • "2,3,4,9-tetrahydro-1h-carbazol-2-amine - PubChemLite", University of Luxembourg,[Link]

  • "US9884819B2 - Tetrahydrocarbazole inhibitors of SIRT1 receptors", Google P

Synthesis Pathways for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The compound 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug development. Structurally, it features a tricyclic framework consisting of an electron-rich indole core fused to a saturated cyclohexylamine ring[1].

From a pharmacological perspective, derivatives of this scaffold have been identified as potent antagonists for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), making them critical targets for treating prostaglandin-mediated inflammatory diseases, alongside emerging applications in antibacterial and anticancer research[2].

Synthesizing this molecule requires precise control over the construction of the tricyclic core and the installation of the C2-amine. This guide dissects the three primary synthetic pathways—Fischer Indole Synthesis, Reductive Amination, and Amide Hydrolysis—detailing the mechanistic causality and self-validating experimental protocols required for high-yield, high-purity production.

Pathway A: Protected Fischer Indole Synthesis (FIS)

The classical Fischer Indole Synthesis (FIS) remains one of the most direct methods for constructing the tetrahydrocarbazole core. However, utilizing an unprotected 4-aminocyclohexanone leads to competing side reactions, including self-condensation and undesired imine formation with the hydrazine.

Mechanistic Causality: To circumvent these issues, the primary amine is masked using a tert-butyloxycarbonyl (Boc) protecting group. A critical geometric advantage of using 4-(Boc-amino)cyclohexanone is its internal plane of symmetry. Enolization and subsequent Fischer indolization at either the C2 or C6 positions converge to yield a single, regiochemically pure tetrahydrocarbazole framework, elegantly bypassing the regiocontrol challenges typically associated with unsymmetrical cyclic ketones[1].

FIS Hydrazine Phenylhydrazine HCl Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Acid Catalyst Ketone 4-(Boc-amino)cyclohexanone Ketone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Heat / H+ BocAmine N-Boc-Tetrahydrocarbazole Rearrangement->BocAmine Cyclization - NH3 Deprotection HCl / Dioxane (Deprotection) BocAmine->Deprotection - Isobutylene - CO2 Target Target Hydrochloride Salt Deprotection->Target Salt Formation

Fischer Indole Synthesis (FIS) pathway utilizing Boc-protected intermediates.

Experimental Protocol: Protected FIS & Deprotection
  • Hydrazone Formation: To a thoroughly degassed solution of 4-(Boc-amino)cyclohexanone (1.0 equiv) and phenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol, add a catalytic amount of glacial acetic acid or an ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)[2].

  • Cyclization: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen. The acid protonates the ene-hydrazine tautomer, driving the critical [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the yellow hydrazone spot and the emergence of a UV-active, lower Rf​ spot indicates successful rearrangement.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate tert-butyl (2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate.

  • Deprotection & Salt Formation: Dissolve the intermediate in anhydrous 1,4-dioxane and add 4M HCl in dioxane. Stir at room temperature for 3 hours. The evolution of CO 2​ gas serves as a visual indicator of deprotection.

  • Recovery: Filter the precipitated white solid, wash with cold diethyl ether, and dry under vacuum.

Pathway B: Reductive Amination of Ketone Precursors

For campaigns where the 2-oxo-1,2,3,4-tetrahydrocarbazole core is already available, reductive amination provides a high-atom-economy route that avoids protecting group manipulations.

Mechanistic Causality: The choice of reducing agent is paramount. Sodium cyanoborohydride (NaBH 3​ CN) is selected because it is stable in the slightly acidic conditions (pH 6–7) required for iminium ion formation. At this pH, NaBH 3​ CN selectively reduces the highly electrophilic iminium intermediate at a much faster rate than the parent ketone, preventing the formation of undesired alcohol byproducts.

RedAm Ketone 1,2,3,4-Tetrahydro- 9H-carbazol-2-one Iminium Iminium Ion Intermediate [pH 6-7] Ketone->Iminium + NH4OAc - H2O Amine Ammonium Acetate (NH4OAc) Amine->Iminium FreeBase 2,3,4,9-Tetrahydro-1H- carbazol-2-amine Iminium->FreeBase Hydride Transfer RedAgent NaBH3CN (Selective Reduction) RedAgent->FreeBase Target Target Hydrochloride Salt FreeBase->Target Protonation HCl Anhydrous HCl in Methanol/Ether HCl->Target

Workflow of the reductive amination pathway for synthesizing the target salt.

Experimental Protocol: Reductive Amination
  • Iminium Formation: Dissolve 1,2,3,4-tetrahydro-9H-carbazol-2-one (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol.

    • Self-Validation Check: Prior to adding the reducing agent, verify the solution pH is between 6.0 and 7.0 using pH indicator strips. A pH > 7 stalls iminium formation; pH < 5 degrades the reducing agent.

  • Reduction: Add NaBH 3​ CN (1.5 equiv) portion-wise. Stir the mixture for 16–24 hours at room temperature.

  • Workup: Quench the reaction with 1M NaOH to neutralize the borate complexes, extract the free base with dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate.

  • Salt Precipitation: Dissolve the crude free base in minimal methanol and treat with an excess of anhydrous HCl gas or HCl/diethyl ether solution[3]. Precipitate the final salt by adding excess anhydrous ether.

Pathway C: Basic Hydrolysis of N-Acetyl Derivatives

In specific industrial patents, the target amine is accessed via the hydrolysis of stable amide precursors, such as N-(1,3,4,9-tetrahydro-2H-carbazol-2-yl)acetamide[3].

Mechanistic Causality: Secondary amides are exceptionally stable. Acidic hydrolysis is generally avoided as it can lead to the degradation of the electron-rich indole ring. Therefore, harsh basic conditions are employed. The use of n-butanol (n-BuOH) as a solvent is critical; its high boiling point (~117°C) allows for the high-temperature reflux necessary to drive the cleavage of the amide bond without requiring pressurized reactors.

Experimental Protocol: Amide Hydrolysis
  • Hydrolysis: Suspend N-(1,3,4,9-tetrahydro-2H-carbazol-2-yl)acetamide (1.0 equiv) and powdered KOH (approx. 10.0 equiv) in n-BuOH[3].

  • Reflux: Stir and reflux the mixture under a nitrogen atmosphere for 16 hours.

    • Self-Validation Check: Extract a 0.5 mL aliquot, neutralize with 1M HCl, and analyze via LC-MS to ensure the complete disappearance of the M+H peak corresponding to the N-acetyl precursor.

  • Isolation: Cool to room temperature and dilute with water. Extract the organic layer, wash thoroughly with brine to remove residual KOH, and concentrate.

  • Salt Formation: Treat the methanolic solution of the free base with excess hydrogen chloride. Precipitate with anhydrous ether and recrystallize.

    • Validation Metric: The final hydrochloride salt should exhibit a melting point of approximately 290°C (with decomposition)[3].

Stereoselective Considerations

The C2 position of the tetrahydrocarbazole ring is a stereogenic center. For advanced pharmacological applications, accessing enantiomerically pure (R)- or (S)-2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride is critical[1].

  • Asymmetric Organocatalysis: The classical FIS is racemic. However, integrating chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) during the phenylhydrazine/cyclohexanone condensation can catalyze the formation of highly enantioenriched indoline intermediates[2].

  • Diastereoselective Reduction: When utilizing the reductive amination pathway, the use of chiral amine auxiliaries or specialized asymmetric hydrogenation catalysts (e.g., Ru/BINAP) can direct the hydride attack to a single face of the iminium ion[1].

Quantitative Pathway Comparison

Synthesis PathwayOverall YieldAtom EconomyScalabilityKey AdvantagePrimary Limitation
Protected FIS 65–75%ModerateHighDirect construction of the tricyclic core from simple cyclic ketones.Requires stoichiometric protecting groups and subsequent cleavage.
Reductive Amination 70–85%HighVery HighAvoids protection/deprotection; excellent for late-stage functionalization.The 2-oxo-tetrahydrocarbazole precursor must be synthesized first.
Basic Amide Hydrolysis 50–60%LowModerateUtilizes highly stable, easily storable amide intermediates.Requires harsh basic conditions (refluxing KOH) and high-boiling solvents.

References

  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto Source: European Patent Office (EPO) URL:[Link]

Sources

Blood-Brain Barrier Permeability of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics requires molecular scaffolds that can efficiently bypass the highly restrictive blood-brain barrier (BBB). The tetrahydrocarbazole (THCz) class has emerged as a privileged structural motif in CNS drug discovery, validated by its presence in clinically approved agents and numerous experimental neuroprotective and serotonergic ligands [1].

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) represents a fundamental building block within this class [4]. While the hydrochloride salt form ensures aqueous solubility for formulation and systemic administration, the intrinsic physicochemical properties of the tricyclic carbazole core and the primary amine dictate its biological partitioning. This guide provides an authoritative, mechanistic breakdown of the BBB permeability of this compound, accompanied by field-proven, self-validating experimental protocols for its pharmacokinetic evaluation.

Physicochemical Determinants of BBB Permeation

Understanding why a molecule penetrates the BBB requires analyzing the causality between its structural features and the lipid bilayer of the brain capillary endothelial cells.

The BBB is fundamentally a lipophilic barrier with tight junctions that prevent paracellular transport. Molecules must rely on passive transcellular diffusion or active carrier-mediated transport. For 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, permeation is primarily driven by passive diffusion, modulated by its acid-base equilibrium.

When the hydrochloride salt is introduced into a physiological environment (pH 7.4), it dissociates. The primary amine (predicted pKa ~9.5) exists in equilibrium between its protonated and free-base forms. The highly lipophilic, planar carbazole core[3] acts as the hydrophobic driver, allowing the un-ionized fraction to rapidly partition into the endothelial membrane.

Table 1: Physicochemical Profile vs. CNS Drug Space Criteria

Data synthesized from predictive models and structural analysis [5].

ParameterValue for 2,3,4,9-Tetrahydro-1H-carbazol-2-amineIdeal CNS CriteriaMechanistic Implication
Molecular Weight (Free Base) 186.25 g/mol < 400 g/mol Highly favorable; low steric hindrance for transcellular diffusion.
Calculated LogP ~1.9 - 2.51.5 - 2.7Optimal lipophilicity; balances aqueous solubility with membrane partitioning.
Topological Polar Surface Area (tPSA) 38.0 Ų< 90 ŲExcellent; minimal polar surface area prevents excessive hydration shell formation.
Hydrogen Bond Donors (HBD) 3 (Indole NH, Primary NH₂)< 3Borderline; requires desolvation energy, but offset by the lipophilic core.
Hydrogen Bond Acceptors (HBA) 2< 7Highly favorable; low propensity to form restrictive bonds with membrane headgroups.

Mechanistic Pathways of CNS Penetration

The diagram below illustrates the causal relationship between the compound's state in systemic circulation and its trajectory across the BBB. The equilibrium between the protonated amine and the lipophilic free base is the critical rate-limiting step for passive diffusion. Furthermore, while the compound penetrates efficiently, its basic nature may subject it to lysosomal trapping within the endothelial cells or potential interactions with efflux transporters like P-glycoprotein (P-gp).

G Compound 2,3,4,9-Tetrahydro-1H- carbazol-2-amine HCl FreeBase Free Base Equilibrium (pH 7.4) Compound->FreeBase Dissociation in Plasma LipophilicCore Lipophilic Carbazole Core FreeBase->LipophilicCore Structural Driver BasicAmine Protonated Amine (pKa ~9.5) FreeBase->BasicAmine Charge State PassiveDiffusion Passive Transcellular Diffusion (High Rate) LipophilicCore->PassiveDiffusion Enables Partitioning BasicAmine->PassiveDiffusion Restricts Partitioning Brain Brain Parenchyma (Target Compartment) PassiveDiffusion->Brain Influx Efflux P-gp / BCRP Efflux (Potential Substrate) Efflux->FreeBase Extrusion to Blood Brain->Efflux Apical Clearance

Figure 1: Mechanistic pathways of BBB permeation for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine.

Tiered Experimental Methodologies for BBB Validation

To empirically validate the BBB permeability of this compound, a tiered, self-validating experimental approach is mandatory. As a Senior Application Scientist, I mandate that no single assay be trusted in isolation. The following protocols establish orthonormal validation: moving from artificial membranes to living cellular barriers, and finally to in vivo pharmacokinetics.

Tier 1: High-Throughput PAMPA-BBB Assay (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport [2].

Self-Validating Controls:

  • High Permeability Control: Propranolol

  • Low Permeability Control: Atenolol

Step-by-Step Protocol:

  • Preparation: Dissolve 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4) to create the donor solution (final DMSO < 1%).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Carefully couple the plates and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Tier 2: MDCK-MDR1 Transwell Assay (Efflux Assessment)

Because the primary amine may act as a recognition motif for efflux pumps, MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein) are used to calculate the Efflux Ratio (ER).

Self-Validating Controls:

  • Monolayer Integrity: Lucifer Yellow (Paracellular leak must be < 1%).

  • Efflux Control: Digoxin (ER > 2, reversed by Verapamil).

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on 12-well Transwell inserts. Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Prepare 5 µM of the test compound in Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

    • A-to-B (Apical to Basolateral): Add 0.5 mL to the apical chamber, 1.5 mL buffer to the basolateral.

    • B-to-A (Basolateral to Apical): Add 1.5 mL to the basolateral chamber, 0.5 mL buffer to the apical.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analysis: Measure apparent permeability ( Papp​ ) via LC-MS/MS.

  • Causality Check: Calculate ER=Papp​(B−A)/Papp​(A−B) . If ER > 2, the compound is a P-gp substrate. Repeat the assay in the presence of 10 µM Verapamil to confirm P-gp causality (ER should drop to ~1).

Tier 3: In Vivo Brain-to-Plasma Ratio ( Kp,brain​ )

In vitro data must be corroborated in vivo to account for plasma protein binding and brain tissue binding.

Self-Validating Control:

  • Vascular Contamination Control: Saline perfusion prior to brain extraction ensures that blood trapped in the brain microvasculature does not falsely inflate the brain concentration.

Step-by-Step Protocol:

  • Administration: Formulate the compound in 5% DMSO / 95% Saline. Administer a 2 mg/kg IV bolus via the tail vein to male C57BL/6 mice (n=3 per time point).

  • Sampling: At T = 0.5, 1, 2, and 4 hours, euthanize via CO2. Immediately collect blood via cardiac puncture into K2EDTA tubes. Centrifuge to obtain plasma.

  • Perfusion & Extraction: Transcardially perfuse the mice with ice-cold heparinized saline for 2 minutes. Extract the whole brain, weigh it, and homogenize in 3 volumes of PBS.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (containing internal standard) to 1 volume of plasma/brain homogenate. Vortex and centrifuge at 14,000 x g for 10 mins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate Kp,brain​=AUCbrain​/AUCplasma​ . A ratio > 0.3 generally indicates sufficient CNS exposure for neuropharmacological activity.

Experimental Workflow Logic

The following diagram maps the decision-tree logic utilized by Senior Application Scientists to validate CNS candidates.

Workflow Start Compound Prep: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl PAMPA Tier 1: PAMPA-BBB (Passive Permeability) Start->PAMPA Formulate in Buffer MDCK Tier 2: MDCK-MDR1 (Efflux Ratio Assessment) PAMPA->MDCK If Pe > 4 x 10^-6 cm/s LCMS LC-MS/MS Bioanalysis (High Sensitivity) PAMPA->LCMS Quantify InVivo Tier 3: In Vivo PK (Kp,brain & Kp,uu) MDCK->InVivo If ER < 2.0 MDCK->LCMS Quantify InVivo->LCMS Quantify Data Pharmacokinetic Modeling & Go/No-Go Decision LCMS->Data Data Synthesis

Figure 2: Tiered experimental workflow for validating BBB permeability.

Conclusion

The 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride scaffold possesses near-optimal physicochemical properties for blood-brain barrier penetration. Its low molecular weight, favorable lipophilicity, and rigid tricyclic core drive rapid passive transcellular diffusion. While the primary amine introduces a pH-dependent ionization dynamic, the un-ionized fraction at physiological pH is sufficient to ensure robust CNS exposure. By employing the self-validating, tiered methodologies outlined above, researchers can quantitatively map the pharmacokinetics of this compound and its derivatives, accelerating the development of novel neurotherapeutics.

2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS 72898-13-6) is a conformationally restricted tryptamine derivative that has emerged as a highly versatile building block in drug discovery[1]. By locking the indole ring and an aliphatic amine into a rigid tricyclic framework, this scaffold minimizes the entropic penalty typically associated with flexible ligands binding to target receptors[2]. This in-depth technical guide explores the primary literature, structure-activity relationships (SAR), and self-validating synthetic protocols surrounding this core, with a specific focus on its role in targeting G-protein-coupled receptors (GPCRs) and epigenetic enzymes.

Pharmacological Significance and Recent Discoveries

The tetrahydrocarbazole (THCz) core is a clinically validated pharmacophore present in marketed drugs such as the anti-emetic ondansetron, the anti-migraine agent frovatriptan, and the anti-allergic rhinitis drug ramatroban[2]. Recent primary literature highlights two major therapeutic applications for the 2-amino-THCz specific isomer:

CRTH2 (DP2) Receptor Antagonism

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite released by activated mast cells, acting as a key pro-inflammatory mediator in allergic asthma and rhinitis[3]. PGD2 drives the migration of Th2 cells and eosinophils by activating the Gαi-coupled CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor[3].

Derivatives of 2,3,4,9-tetrahydro-1H-carbazol-2-amine act as potent, competitive CRTH2 antagonists[4]. Lipid-embedded molecular dynamics simulations reveal the causality behind their high affinity: the rigid tetrahydrocarbazole core occupies the deep hydrophobic pocket of CRTH2, displacing PGD2[5]. When the 2-amine position is functionalized (e.g., with sulfonyl or carboxylate groups), it forms highly stable salt bridges with active site residues Arg170 and Lys210[5]. This binding induces a 'desensitized' state in helix 8 of the receptor, effectively halting the Gαi-mediated suppression of cAMP and blocking downstream eosinophil migration[5].

Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 THCz 2-Amino-THCz Antagonist THCz->CRTH2 Competitive Inhibition Gi Gαi Protein CRTH2->Gi cAMP ↓ cAMP Levels Gi->cAMP Eos Eosinophil Migration cAMP->Eos

Competitive inhibition of the PGD2-CRTH2 signaling pathway by 2-amino-THCz antagonists.

Epigenetic Modulation via PRMT Inhibition

Beyond GPCRs, the 2-amino-THCz scaffold is utilized in the design of conformationally constrained peptidomimetics[6]. Specifically, 2-amino-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid acts as a rigid tryptophan analog. By forcing the peptide backbone into a specific turn conformation, these mimetics serve as low-micromolar inhibitors of Protein Arginine Methyltransferases (PRMTs), a class of epigenetic enzymes overexpressed in various oncological profiles[6].

Cross-Target Structure-Activity Relationship (SAR)

The versatility of the 2,3,4,9-tetrahydro-1H-carbazol-2-amine scaffold lies in its multiple vectors for functionalization. The table below synthesizes quantitative and qualitative SAR data across multiple therapeutic targets[2],[7].

Pharmacophore SitePreferred SubstitutionMechanistic RationalePrimary Target
N-9 (Indole) Alkyl, Benzoyl, AcylEnhances hydrophobic contact; locks 3D conformation to prevent steric clashes.CRTH2, BTK
C-2 (Amine) Sulfonyl, CarboxylatesDrives high-affinity salt-bridge formation with positively charged pocket residues.CRTH2, PRMT
C-6 (Aromatic) Halogens (F, Cl)Modulates N-9 pKa; occupies deep hydrophobic pockets to increase residence time.Pma1 (Fungal)
C-1 / C-3 MethylationIntroduces steric bulk; often abolishes activity due to receptor wall clashes.Various

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind experimental choices, establishing self-validating systems for both chemical synthesis and biological evaluation.

De Novo Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride

The synthesis relies on a Borsche-Drechsel cyclization (a variant of the Fischer indole synthesis)[8].

Causality & Logic: We utilize 4-acetamidocyclohexanone instead of 4-aminocyclohexanone. A free primary amine at the C-4 position can undergo competing intramolecular Schiff base formation, drastically reducing the yield of the desired tricyclic core. The acetamido group acts as an essential protecting group.

  • Hydrazone Formation: Dissolve 1.0 eq of phenylhydrazine hydrochloride and 1.0 eq of 4-acetamidocyclohexanone in glacial acetic acid. Stir at room temperature for 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the ketone spot and the emergence of a UV-active hydrazone intermediate validate this step.

  • Fischer Indole Cyclization: Elevate the temperature to 90°C for 4 hours. The acidic environment drives the [3,3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.

    • Validation: LC-MS analysis must show a mass shift corresponding to the loss of NH 3​ (m/z [M+H] + = 229.1 for the N-acetyl intermediate).

  • Deprotection & Salt Precipitation: Isolate the N-acetyl intermediate, dissolve in 6N HCl, and reflux for 12 hours to hydrolyze the acetamide. Cool the mixture, basify with NaOH, and extract the free base into dichloromethane (DCM). Dry the organic layer, filter, and bubble anhydrous HCl gas into the solution.

    • Causality of Salt Formation: The addition of HCl in an anhydrous organic solvent is a self-validating purification system. The hydrochloride salt of the target compound (C 12​ H 14​ N 2​ ·HCl) selectively precipitates out of the organic phase, leaving unreacted lipophilic byproducts in solution[1].

    • Final Validation: 1 H-NMR (DMSO-d 6​ ) will show a characteristic downfield shift of the C-2 methine proton (due to the adjacent protonated amine) and the presence of the broad indole N-H peak at ~10.8 ppm.

Synthesis N1 Phenylhydrazine + 4-Acetamidocyclohexanone N2 Hydrazone Intermediate (Acid Catalysis) N1->N2 N3 [3,3]-Sigmatropic Rearrangement (Fischer Indole Synthesis) N2->N3 Heat, H+ N4 N-Acetyl-2-amino-THCz N3->N4 Cyclization & NH3 loss N5 Hydrolysis & HCl Precipitation N4->N5 N6 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride N5->N6

Step-by-step synthetic workflow for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride.

CRTH2 cAMP Functional Assay

To evaluate the antagonistic potency of synthesized 2-amino-THCz derivatives against CRTH2.

Causality & Logic: CRTH2 is a Gαi-coupled receptor. Activation by PGD2 inhibits adenylyl cyclase, lowering intracellular cAMP. A true antagonist will reverse this PGD2-induced cAMP suppression[5].

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CRTH2 in a 384-well plate.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the 2-amino-THCz derivative for 30 minutes.

    • Logic: Pre-incubation allows the antagonist to achieve binding equilibrium within the hydrophobic pocket before introducing the native ligand.

  • Stimulation: Add 10 nM PGD2 and 10 μM Forskolin simultaneously.

    • Logic: Forskolin artificially stimulates adenylyl cyclase to produce a baseline pool of cAMP. PGD2 will attempt to suppress this pool via Gαi.

  • Detection & Validation: Lyse cells and measure cAMP using a TR-FRET assay. The system is self-validating if the Forskolin-only control shows high cAMP, the Forskolin + PGD2 control shows low cAMP, and the antagonist dose-response curve demonstrates a concentration-dependent restoration of cAMP levels.

References

  • MDPI. "Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms". Pharmaceuticals. URL:[Link]

  • ACS Publications. "Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist". Journal of Medicinal Chemistry. URL:[Link]

  • PubMed. "Lipid-Embedded Molecular Dynamics Simulation Model for Exploring the Reverse Prostaglandin D2 Agonism of CT-133 towards CRTH2". Chemistry & Biodiversity. URL:[Link]

  • Google Patents. "US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists". USPTO.
  • SciSpace. "Searching for inhibitors of the protein arginine methyl transferases : synthesis and characterisation of peptidomimetic ligands". SciSpace. URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Document Version: 1.0 Last Updated: March 28, 2026 Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Scientific Context and Mechanism of Action

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a potent, bioactive tricyclic compound widely utilized in medicinal chemistry and pharmacological research[1]. It functions as a selective antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor (GPCR)[1].

Under physiological conditions, Prostaglandin D2 (PGD2) binds to CRTH2, triggering a signaling cascade that drives the chemotaxis and activation of Th2 cells, eosinophils, and group 2 innate lymphoid cells (ILC2s)[2]. This PGD2-CRTH2 signaling axis is a primary driver of type 2 inflammatory diseases, including allergic asthma, rhinitis, and tubulointerstitial fibrosis[2],[3]. By competitively antagonizing this receptor, 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride blocks downstream inflammatory pathways, making it an essential tool compound for in vitro and in vivo immunological assays[3].

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Binds & Activates Th2 Th2 Cell Activation CRTH2->Th2 Eos Eosinophil Chemotaxis CRTH2->Eos ILC2 ILC2 Accumulation CRTH2->ILC2 Antagonist 2,3,4,9-Tetrahydro-1H-carbazol- 2-amine HCl Antagonist->CRTH2 Competitive Antagonism Inflammation Type 2 Inflammation (Asthma, Allergy, Fibrosis) Th2->Inflammation Eos->Inflammation ILC2->Inflammation

Figure 1: Mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl as a CRTH2 antagonist.

Physicochemical Properties

To ensure a self-validating experimental setup, researchers must account for the compound's physical properties. The hydrochloride salt form significantly enhances the compound's solubility profile compared to its free-base counterpart[1].

Table 1: Physicochemical Summary

PropertyValue
Chemical Name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride
CAS Number 72898-13-6
Molecular Formula C₁₂H₁₄N₂ · HCl (or C₁₂H₁₅ClN₂)
Molecular Weight 222.71 g/mol
Appearance White to off-white crystalline solid
Primary Solvent Dimethyl Sulfoxide (DMSO)

Reconstitution Calculations

Accurate molarity is critical for generating reproducible dose-response curves (e.g., IC₅₀ determinations). Use Table 2 to determine the exact volume of DMSO required to achieve standard stock concentrations based on the mass of the lyophilized powder.

Table 2: DMSO Reconstitution Volumes for Target Concentrations

Mass of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mMVolume for 50 mM
1 mg 4.490 mL898 µL449 µL89.8 µL
5 mg 22.45 mL4.490 mL2.245 mL449 µL
10 mg 44.90 mL8.980 mL4.490 mL898 µL

(Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )] × 1000)

Step-by-Step Stock Preparation Protocol

The following methodology is designed to maintain the structural integrity of the compound while maximizing solubility and shelf-life.

Phase 1: Preparation and Equilibration
  • Equilibrate to Room Temperature: Remove the sealed vial of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride from -20°C storage. Allow it to sit at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation on the hygroscopic hydrochloride salt will alter the compound's mass and facilitate premature hydrolysis, leading to inaccurate stock concentrations and degraded potency.

  • Centrifugation: Briefly centrifuge the vial at 10,000 × g for 10–15 seconds.

    • Causality: Lyophilized powders often adhere to the cap during transit or storage. Centrifugation forces all material to the bottom, ensuring zero loss of mass upon opening.

Phase 2: Dissolution
  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) to the vial (refer to Table 2).

    • Causality: Standard laboratory DMSO rapidly absorbs water from the air. Using anhydrous DMSO prevents water-induced precipitation of the hydrophobic carbazole core when the stock is later subjected to freezing temperatures.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If necessary): If the solution is not entirely optically clear, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes.

    • Causality: Sonication provides the mechanical energy required to disrupt the robust crystal lattice of the hydrochloride salt without applying excessive heat, which could thermally degrade the amine group.

Phase 3: Aliquoting and Storage
  • Aliquot Distribution: Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using sterile, low-bind microcentrifuge tubes.

  • Cryopreservation: Store the aliquots immediately at -20°C or -80°C in a sealed desiccator box.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the DMSO freezes (freezing point ~19°C). This physical stress forces the compound out of solution, creating micro-precipitates that are difficult to redissolve and will skew downstream assay results. Single-use aliquots eliminate this variable entirely.

Workflow Equilibrate Equilibrate vial to Room Temp Centrifuge Brief Centrifugation (Collect powder) Equilibrate->Centrifuge AddDMSO Add Anhydrous DMSO (See Table 2) Centrifuge->AddDMSO Vortex Vortex / Sonicate until clear AddDMSO->Vortex Aliquot Aliquot (50-100 µL) into sterile tubes Vortex->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Figure 2: Standard workflow for preparing and storing DMSO stock solutions.

Downstream Assay Recommendations

When preparing working solutions for cell-based assays, dilute the DMSO stock directly into the pre-warmed assay buffer or culture media immediately prior to use. Ensure that the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation is observed upon aqueous dilution, warm the assay buffer to 37°C prior to the addition of the DMSO stock, and ensure rapid mixing.

References

  • Wang, Y., et al. "Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2." Proceedings of the National Academy of Sciences (PNAS), 2021. Available at: [Link]

  • Pettipher, R., et al. "CRTH2 antagonists in asthma: current perspectives." Clinical and Experimental Allergy (PMC - NIH), 2017. Available at: [Link]

Sources

Application Note: In Vivo Dosing Protocols for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride in Murine Models of Allergic Airway Inflammation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Immunologists, and Drug Development Scientists Document Type: Standard Operating Procedure & Pharmacological Application Guide

Introduction & Pharmacological Profile

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (hereafter referred to as TCA-HCl ) is a highly selective, small-molecule heterocyclic amine[1]. In preclinical drug development, TCA-HCl is primarily utilized as a potent antagonist of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells)[1][2].

CRTH2 is a G-protein coupled receptor (GPCR) that binds Prostaglandin D2 (PGD2), a dominant lipid mediator rapidly secreted by activated mast cells during allergic responses[3][4]. Unlike the D-prostanoid (DP) receptor, which often suppresses immune function, CRTH2 couples to Gi proteins. The activation of CRTH2 drives intracellular calcium mobilization, leading to the aggressive chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils[3][5]. By competitively blocking this receptor, TCA-HCl halts the downstream inflammatory cascade, making it a highly valuable tool compound for evaluating asthma, allergic rhinitis, and pulmonary arterial hypertension in preclinical models[2][6].

Pathway MastCell Activated Mast Cell PGD2 Prostaglandin D2 MastCell->PGD2 CRTH2 CRTH2 Receptor (Gi-Coupled) PGD2->CRTH2 Activates Calcium Intracellular Ca2+ Mobilization CRTH2->Calcium TCA TCA-HCl (Antagonist) TCA->CRTH2 Blocks Chemotaxis Eosinophil & Th2 Chemotaxis Calcium->Chemotaxis

Fig 1: Mechanism of TCA-HCl antagonizing the PGD2-CRTH2 signaling pathway.

Experimental Design & Causality

To rigorously evaluate the in vivo efficacy of TCA-HCl, we utilize the Ovalbumin (OVA)-induced allergic airway inflammation model . As a Senior Application Scientist, I mandate the following experimental choices to ensure a self-validating and highly reproducible assay:

  • Murine Strain Selection (BALB/c): BALB/c mice are specifically chosen over C57BL/6 because their immune system is inherently skewed toward a Th2 response. This maximizes the dynamic range of eosinophilic infiltration and IgE production upon allergen challenge, providing a robust baseline to measure the antagonist's suppressive effects[2].

  • Vehicle & Formulation: Because TCA-HCl is synthesized as a hydrochloride salt, it possesses excellent aqueous solubility[1]. We formulate the compound in 0.9% sterile saline . This is a critical choice; avoiding harsh organic solvents like DMSO or PEG prevents vehicle-induced gastrointestinal irritation and ensures that any observed immunomodulation is strictly drug-mediated.

  • Route of Administration (Oral Gavage - PO): Administering TCA-HCl orally is essential for drug development workflows, as it simultaneously assesses the compound's systemic oral bioavailability and its therapeutic efficacy at the target site (lungs)[2][6].

  • Dosing Kinetics: The compound is dosed exactly 1 hour prior to aerosol challenge. This timing ensures that peak plasma concentrations ( Cmax​ ) coincide precisely with the acute release of PGD2 from mast cells triggered by the OVA exposure[2].

Step-by-Step In Vivo Protocol

Materials Required
  • Female BALB/c mice (6–8 weeks old, 18–22g).

  • Ovalbumin (Grade V) and Aluminum Hydroxide (Alum) adjuvant.

  • TCA-HCl (CAS: 72898-13-6, >98% purity).

  • Ultrasonic nebulizer and whole-body exposure chamber.

Phase 1: Sensitization (Days 0 and 14)
  • Preparation: Dissolve OVA in sterile PBS to a concentration of 1 mg/mL. Mix with an equal volume of Alum adjuvant (20 mg/mL) to create a stable emulsion.

  • Administration: On Day 0 and Day 14, inject 200 µL of the OVA/Alum emulsion (containing 100 µg OVA and 2 mg Alum) intraperitoneally (IP) into each mouse. Causality: Alum acts as a depot and strongly skews the immune system toward a Th2-mediated IgE response.

Phase 2: TCA-HCl Formulation & Dosing (Days 24, 25, 26)
  • Preparation: Prepare fresh TCA-HCl solutions daily. Dissolve the compound in 0.9% sterile saline to achieve target doses of 0.1 mg/kg, 1.0 mg/kg, and 10.0 mg/kg .

  • Administration: Using a 20G reusable oral gavage needle, administer the vehicle or TCA-HCl formulations at a volume of 10 mL/kg body weight exactly 60 minutes prior to the daily allergen challenge.

Phase 3: Allergen Challenge (Days 24, 25, 26)
  • Exposure: Place the mice in a whole-body plethysmography or exposure chamber.

  • Nebulization: Generate a 1% OVA aerosol (dissolved in PBS) using an ultrasonic nebulizer. Expose the mice for 30 minutes.

Phase 4: Endpoint Harvest (Day 28)
  • Euthanasia: Euthanize mice via CO2 asphyxiation 48 hours after the final challenge.

  • Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with 3 sequential aliquots of 0.8 mL ice-cold PBS containing 0.1 mM EDTA.

  • Tissue Collection: Perfuse the right ventricle with PBS to clear blood from the lungs. Harvest the left lung into 10% neutral buffered formalin for histological processing (H&E and Periodic acid–Schiff staining).

Workflow D0 Days 0 & 14 Sensitization (OVA + Alum IP) D24 Days 24, 25, 26 Dosing (TCA-HCl PO) D0->D24 Challenge Days 24, 25, 26 Challenge (1% OVA Aerosol) D24->Challenge 1 hr post-dose D28 Day 28 Endpoint Harvest (BALF & Lungs) Challenge->D28

Fig 2: In vivo dosing timeline for the OVA-induced murine asthma model.

Data Presentation & Expected Outcomes

A successful protocol is validated by observing a massive influx of eosinophils and Th2 cytokines in the OVA + Vehicle group compared to the Naive control. Treatment with TCA-HCl should demonstrate a dose-dependent attenuation of these biomarkers[2][7].

Below is a summary table of the expected quantitative readouts from the BALF analysis on Day 28:

Biomarker / ReadoutNaive Control (Saline)OVA + VehicleOVA + TCA-HCl (1.0 mg/kg)OVA + TCA-HCl (10.0 mg/kg)
Total Leukocytes ( x104 /mL)5.2 ± 1.1145.6 ± 12.488.3 ± 9.242.1 ± 6.5**
Eosinophils ( x104 /mL)0.1 ± 0.0595.4 ± 8.745.2 ± 5.112.4 ± 3.2
IL-4 (pg/mL)< 5.0120.5 ± 15.275.4 ± 10.1*28.6 ± 4.5
IL-5 (pg/mL)< 5.0210.3 ± 22.4130.2 ± 14.845.1 ± 8.2**
IL-13 (pg/mL)12.4 ± 3.1340.6 ± 35.1195.4 ± 20.585.2 ± 12.4**

*p < 0.05, **p < 0.01 compared to OVA + Vehicle group.

Histological Validation: H&E staining of the 10.0 mg/kg TCA-HCl group will show a marked reduction in peribronchial and perivascular leukocyte infiltration. PAS staining will confirm a significant downregulation of goblet cell hyperplasia and mucus hypersecretion, confirming the downstream blockade of IL-13 signaling[2].

References

  • EvitaChem. "Buy 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519)". EvitaChem Product Catalog.1

  • Lukacs, N. W., et al. "CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation." American Journal of Physiology-Lung Cellular and Molecular Physiology, 2008. 2

  • Hirai, H., et al. "Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor CRTH2." Journal of Experimental Medicine, 2001. 3

  • Arima, M., & Fukuda, T. "Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma." The Korean Journal of Internal Medicine, 2011. 4

  • Uller, L., et al. "Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation." Respiratory Research, 2007.6

Sources

Application Note: Quantitative LC-MS/MS Profiling of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,4,9-Tetrahydro-1H-carbazol-2-amine (THCA) is a highly relevant structural motif in medicinal chemistry, often serving as a critical building block for serotonin and melatonin receptor modulators. Available typically as a hydrochloride salt (CAS: 72898-13-6) or free base (CAS: 72898-07-8) 1, its accurate quantification in biological matrices is essential for pharmacokinetic (PK) profiling.

This application note provides a self-validating, step-by-step LC-MS/MS methodology designed for the robust quantification of THCA. Rather than merely listing parameters, this guide dissects the underlying physicochemical and mass spectrometric principles that govern the assay, empowering analytical scientists to troubleshoot and adapt the workflow with confidence.

Mechanistic Principles of Ionization and Fragmentation

To develop a highly sensitive Multiple Reaction Monitoring (MRM) assay, one must understand the intrinsic proton affinities and dissociation pathways of the target molecule.

Ionization Dynamics: THCA contains two distinct nitrogen atoms: a delocalized, secondary amine within the indole core, and a primary aliphatic amine at the C-2 position. Because the lone pair on the indole nitrogen is involved in maintaining aromaticity, its proton affinity is exceptionally low. Conversely, the primary aliphatic amine is highly basic. Under positive electrospray ionization (+ESI), protonation occurs exclusively at this primary amine, yielding a robust [M+H]⁺ precursor ion at m/z 187.1 .

Collision-Induced Dissociation (CID) Pathways: Upon entering the collision cell (q2), the [M+H]⁺ ion undergoes fragmentation driven by the stability of the resulting carbocations. The dominant, lowest-energy pathway is the neutral loss of ammonia (NH₃, -17 Da). As elucidated in fundamental mass spectrometry studies of tetrahydrocarbazole analogs 2, the presence of an electron-donating amine group facilitates this single-step dissociation without requiring complex structural isomerization. This yields a highly stable product ion at m/z 170.1 , making it the ideal quantifier.

At elevated collision energies, the m/z 170.1 ion undergoes further hydrocarbon fragmentation. The rupture of the saturated ring system—a well-documented diagnostic fragmentation pattern in multiple-ring heterocycles 3—generates secondary product ions at m/z 144.1 (loss of C₂H₂) and m/z 130.1 , which serve as highly specific qualifiers.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 187.1 F1 Product Ion [M+H-NH3]+ m/z 170.1 M->F1 CID -17 Da (NH3) CE: 15 eV F2 Product Ion [M+H-NH3-C2H2]+ m/z 144.1 F1->F2 CID -26 Da (C2H2) CE: 25 eV F3 Product Ion Ring Cleavage m/z 130.1 F1->F3 CID -40 Da CE: 30 eV

Proposed CID fragmentation pathway for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine.

Experimental Methodologies

Sample Preparation (Biological Matrix)

To ensure a self-validating extraction that minimizes matrix effects while maximizing recovery, a solvent-matched Protein Precipitation (PPT) workflow is utilized.

  • Aliquot: Transfer 50 µL of plasma/serum into a clean 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., THCA-d4). Causality: The 1:3 aqueous-to-organic ratio rapidly denatures binding proteins, releasing the analyte into the organic phase.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete phase mixing and analyte desorption.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Solvent Matching (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Injecting high-organic extracts directly into a highly aqueous initial mobile phase causes severe peak splitting and band broadening. Diluting the sample matches the injection solvent closer to the initial gradient conditions, ensuring sharp peak focusing on the column head.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

LCMS_Workflow S1 1. Sample Preparation (Protein Precipitation & Dilution) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 S4 4. Q1 Isolation (m/z 187.1) S3->S4 S5 5. q2 Collision Cell (CID with Argon Gas) S4->S5 S6 6. Q3 Mass Analysis (m/z 170.1, 144.1) S5->S6 S7 7. Data Acquisition (MRM Chromatogram) S6->S7

Step-by-step LC-MS/MS analytical workflow for target quantification.

Chromatographic Conditions

The inclusion of 0.1% formic acid in both mobile phases is non-negotiable. It maintains the primary amine (pKa ~9.5) in a fully ionized state, preventing secondary interactions (tailing) with residual silanols on the C18 stationary phase, while simultaneously providing an abundant proton source for the ESI+ source.

  • Column: Sub-2 µm C18 UHPLC Column (e.g., 2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Collision Gas: Argon (High-purity)

Data Presentation

Table 1: Optimized MRM Transitions Note: The quantifier transition relies on the lowest collision energy to maximize the survival of the primary fragment, while qualifiers require higher energy to force secondary bond cleavages.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
THCA 187.1170.15015Quantifier
THCA 187.1144.15025Qualifier 1
THCA 187.1130.15030Qualifier 2

Table 2: UHPLC Gradient Elution Profile Note: A 1-minute isocratic hold at 5% B ensures polar matrix components (salts, endogenous polar metabolites) are washed into the waste before the analyte elutes, drastically reducing ion suppression.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
8.00.4955

References

  • Amerigo Scientific. 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Properties and Specifications. Retrieved from: [Link]

  • Paudel, J., et al. (2016). Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Energy & Fuels. ACS Publications. Retrieved from: [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. Retrieved from: [Link]

Sources

Application Note: Storage, Handling, and Thermal Stability of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS No.: 72898-13-6) is a highly versatile heterocyclic building block and bioactive compound [1]. Characterized by its tricyclic carbazole framework and a primary amine at the 2-position, it is widely utilized in medicinal chemistry, notably as an antagonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) [1].

Because the tetrahydrocarbazole core contains a partially saturated ring fused to an electron-rich indole system, the molecule is inherently susceptible to oxidative aromatization and thermal degradation. The formulation of this compound as a hydrochloride salt (Molecular Weight: 222.72 g/mol ; Formula: C12H14N2·HCl) significantly improves its aqueous solubility and mitigates the nucleophilicity of the primary amine, thereby enhancing its baseline stability [2]. This application note provides an authoritative, causality-driven guide to the storage conditions, thermal stability profiling, and experimental handling of this critical intermediate.

Physicochemical Causality and Degradation Pathways

To establish robust storage protocols, one must first understand the molecular vulnerabilities of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride.

  • Oxidative Vulnerability (The Tetrahydro Ring): The partially saturated cyclohexyl ring (positions 1, 2, 3, and 4) is thermodynamically driven to aromatize. Exposure to ambient oxygen, catalyzed by UV light or transition metal impurities, leads to dehydrogenation, converting the tetrahydrocarbazole into a fully aromatic carbazole derivative.

  • Hygroscopicity and Free-Base Dissociation: Hydrochloride salts of primary amines are inherently hygroscopic. In environments with >60% Relative Humidity (RH), moisture adsorbs onto the crystalline surface, creating a localized micro-environment where the HCl can dissociate. This exposes the free base, which is highly reactive and prone to self-condensation or rapid N-oxidation.

  • Thermal Cleavage: At elevated temperatures (>150°C), the compound undergoes dehydrohalogenation (loss of HCl gas), followed by rapid thermal degradation of the organic framework.

DegradationPathway API 2,3,4,9-Tetrahydro-1H-carbazol- 2-amine HCl (Intact API) Thermal Thermal Stress (>150°C) API->Thermal Oxidative Oxidative Stress (O2 / UV Light) API->Oxidative Moisture Moisture / Humidity (>75% RH) API->Moisture Dehydro Dehydrohalogenation & Aromatization Thermal->Dehydro Heat / Energy NOxide Radical N-Oxidation (Indole/Amine) Oxidative->NOxide ROS Generation FreeBase HCl Dissociation (Free Base Formation) Moisture->FreeBase Micro-dissolution

Mechanistic pathways of degradation for tetrahydrocarbazole amine HCl.

Recommended Storage Conditions

Based on the physicochemical profile of the compound, strict adherence to the following storage parameters is required to maintain >99% purity over extended periods [3].

  • Long-Term Storage ( > 6 Months): Store at -20°C . Freezing the compound arrests the kinetic energy required for oxidative dehydrogenation.

  • Short-Term Storage ( < 6 Months): Store at 2-8°C (refrigerated).

  • Atmosphere: The storage container must be backfilled with an inert gas (Argon or Nitrogen). Displacing ambient oxygen prevents the auto-oxidation of the electron-rich indole nitrogen and the tetrahydro ring.

  • Light Protection: Store in amber glass vials or opaque containers. UV photons provide sufficient activation energy to cleave C-H bonds in the allylic/benzylic positions of the tetrahydro ring, initiating radical chain oxidation.

  • Desiccation: Store with a desiccant (e.g., silica gel or Drierite) to prevent moisture-induced HCl dissociation.

Quantitative Stability Profile

The following table summarizes the expected purity recovery of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride under various environmental conditions, validating the necessity of cold, dry storage.

Storage ConditionTemperatureAtmosphereDurationPurity Recovery (%)Primary Degradant Observed
Optimal Long-term -20°CArgon12 Months> 99.5%None detected
Standard Short-term 2-8°CSealed, Dry6 Months98.8%Trace N-oxide
Accelerated Stress 40°C75% RH3 Months94.5%Aromatized carbazole
Photolytic Stress 25°CAmbient + UV14 Days89.0%Photo-oxidation products

Experimental Protocols

Protocol A: Forced Degradation and Thermal Stability Profiling

To self-validate the stability of a specific batch of 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride, researchers should perform a forced degradation study aligned with ICH Q1A(R2) guidelines. This protocol isolates thermal and oxidative variables to determine the exact shelf-life kinetics.

Materials:

  • API: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (Purity >95%) [2]

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water, 0.1% Trifluoroacetic acid (TFA)

  • Reagents: 3% Hydrogen Peroxide ( H2​O2​ )

  • Equipment: HPLC-UV system, Thermal cycler/oven, Amber and clear glass HPLC vials.

Step-by-Step Methodology:

  • Sample Preparation (Control): Accurately weigh 5.0 mg of the compound and dissolve it in 1.0 mL of a 50:50 Water:Acetonitrile mixture containing 0.1% TFA. The low pH maintains the protonation of the amine, preventing baseline degradation during analysis. Store immediately at 4°C.

  • Thermal Stress Induction: Weigh 5.0 mg of the solid powder into a sealed glass vial. Place the vial in a calibrated oven at 60°C for 7 days. Causality: Solid-state thermal stress evaluates the stability of the crystal lattice and the propensity for dehydrohalogenation without solvent interference.

  • Oxidative Stress Induction: Dissolve 5.0 mg of the compound in 0.9 mL of the solvent mixture. Add 0.1 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours. Causality: H2​O2​ acts as a radical initiator, mimicking years of ambient oxygen exposure in a compressed timeframe, specifically targeting the tetrahydro ring.

  • Quenching & Dilution: After the stress periods, reconstitute the solid thermal sample in 1.0 mL of solvent. Dilute all samples (Control, Thermal, Oxidative) 1:10 in the mobile phase.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes. Set the UV detector to 254 nm, which corresponds to the strong π→π∗ transition of the carbazole chromophore.

  • Data Validation: Calculate the area under the curve (AUC) for the primary peak at the retention time established by the control. The appearance of earlier eluting peaks (N-oxides, more polar) or later eluting peaks (aromatized carbazole, more hydrophobic) validates the degradation pathways.

StabilityWorkflow S1 Step 1: Aliquot Prep (Acidic Solvent) S2 Step 2: Stress Induction (Heat / H2O2) S1->S2 S3 Step 3: HPLC-UV (254 nm Detection) S2->S3 Quench & Dilute S4 Step 4: Kinetic Analysis (Peak Area Integration) S3->S4 Chromatogram

Workflow for accelerated forced degradation and stability profiling.

Protocol B: Reconstitution for In Vitro Bioassays

When utilizing this compound as a CRTH2 antagonist in biological assays, improper reconstitution can lead to precipitation or rapid degradation, yielding false-negative results.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, ruining the batch.

  • Stock Solution Preparation: Dissolve the required mass in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM to 50 mM master stock. The compound exhibits excellent solubility in DMSO.

  • Aliquoting: Divide the DMSO stock into single-use aliquots (e.g., 10 µL per tube) and immediately flash-freeze in liquid nitrogen or transfer to -80°C. Causality: Repeated freeze-thaw cycles in DMSO cause localized concentration gradients that can precipitate the free base out of solution.

  • Aqueous Dilution: On the day of the assay, dilute the DMSO aliquot into the aqueous assay buffer (e.g., PBS or HEPES). Ensure the final DMSO concentration is 1% to prevent solvent-induced cytotoxicity in cell-based assays.

References

Application Note: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride as a Neuropharmacological Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists

Executive Overview & Pharmacological Rationale

The compound 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (THCA-HCl) is a rigidified tricyclic amine that serves as a highly valuable ligand in neuropharmacological research. The tetrahydrocarbazole (THCz) framework is recognized as a privileged scaffold in drug discovery, offering an extended π-conjugated system and optimal hydrophobicity that allows for precise tuning against various biological targets, particularly G-protein-coupled receptors (GPCRs)[1].

In the central nervous system (CNS), THCA-HCl acts as a potent antagonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the Prostaglandin D2 (PGD2) receptor 2 (DP2)[2]. While historically studied in peripheral allergic inflammation[3], the PGD2-CRTH2 axis is now recognized as a critical driver of neuroinflammation. Central CRTH2 activation mediates emotional impairment, sickness behavior, and microglial activation in models of neuroinflammation (e.g., lipopolysaccharide[LPS]-induced sickness)[4]. By antagonizing CRTH2, THCA-HCl prevents the Gi/o-coupled suppression of adenylyl cyclase, thereby maintaining intracellular cAMP levels and exerting neuroprotective effects against PGD2-driven inflammatory cascades[5].

Mechanistic Pathway: CRTH2 Antagonism in the CNS

Because CRTH2 is a Gi/o-coupled GPCR, the binding of endogenous PGD2 inhibits adenylyl cyclase (AC), leading to a drop in cyclic AMP (cAMP) and subsequent downstream inflammatory signaling[3]. THCA-HCl competitively binds to the orthosteric lipid-binding pocket of CRTH2[6], blocking this cascade.

G PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor (Gi/o-Coupled GPCR) PGD2->CRTH2 Activates THCA THCA-HCl (Antagonist Ligand) THCA->CRTH2 Antagonizes Blockade Restored cAMP & Neuroprotection THCA->Blockade Promotes (Antagonist Pathway) Gi Gi/o Protein (α subunit) CRTH2->Gi Couples to AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Neuroinflammation Microglial Activation & Sickness Behavior cAMP->Neuroinflammation Triggers (Agonist Pathway)

Fig 1: Mechanism of CRTH2 antagonism by THCA-HCl, preventing PGD2-induced neuroinflammation.

Self-Validating Experimental Workflows

To rigorously evaluate THCA-HCl as a neuropharmacological ligand, assays must account for the specific biochemical nature of the THCz scaffold and the Gi/o coupling of the target. The following protocols are designed as self-validating systems.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)

Causality & Design: Tetrahydrocarbazoles are highly lipophilic. To prevent non-specific binding to plasticware and ensure the GPCR remains in its high-affinity state, the assay buffer must contain Bovine Serum Albumin (BSA) and divalent cations (Mg²⁺).

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA). The Mg²⁺ stabilizes the CRTH2-Gi protein complex.

  • Membrane Incubation: Incubate 10 µg of CRTH2-expressing CHO cell membranes with 1 nM [³H]-PGD2 and varying concentrations of THCA-HCl (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate.

  • Validation Controls: Include 10 µM Ramatroban (a known CRTH2 antagonist) to define non-specific binding (NSB)[6]. Calculate the Z'-factor; a value > 0.6 validates the assay window.

  • Filtration: Terminate the reaction by rapid filtration through GF/C microplates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Detection: Add scintillation cocktail and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Functional Assay (Antagonist Efficacy)

Causality & Design: Because the THCz core can exhibit intrinsic auto-fluorescence (due to the extended indole π-system), standard fluorescence assays often yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this via delayed emission reading. Furthermore, because CRTH2 is Gi/o-coupled, basal cAMP is already low; cells must be pre-stimulated with Forskolin to create a measurable signal window.

  • Cell Plating: Seed CRTH2-expressing neuroblastoma cells (e.g., SH-SY5Y) at 10,000 cells/well in a 384-well plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation, ensuring signal stability.

  • Antagonist Challenge: Add THCA-HCl (dose-response) and incubate for 15 minutes.

  • Agonist/Forskolin Stimulation: Add a mixture of 10 µM Forskolin (to stimulate AC) and the EC80​ concentration of PGD2 (to trigger Gi-mediated cAMP suppression).

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read at 620 nm and 665 nm after a 50 µs delay. Efficacious antagonism by THCA-HCl will manifest as a recovery of the FRET signal (restored cAMP).

Protocol C: In Vitro Microglial Neuroinflammation Model

Causality & Design: To translate receptor-level data to a phenotypic neuropharmacology model, we utilize LPS-stimulated BV-2 microglia. LPS induces endogenous PGD2 synthesis, which acts in an autocrine manner via CRTH2 to exacerbate pro-inflammatory cytokine release[4].

  • Cell Culture: Seed BV-2 microglial cells in 24-well plates. Starve in 1% FBS media for 12 hours to synchronize resting states.

  • Pre-treatment: Treat cells with THCA-HCl (1 µM and 10 µM) for 1 hour prior to stimulation.

  • Stimulation: Add 100 ng/mL LPS to induce neuroinflammation.

  • Validation: After 24 hours, collect the supernatant. Quantify TNF-α and IL-6 via ELISA. A successful self-validating run will show LPS drastically increasing cytokines, while THCA-HCl dose-dependently blunts this release by blocking the autocrine PGD2-CRTH2 amplification loop.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of THCA-HCl compared to reference compounds, synthesizing binding affinities and functional readouts.

Compound / LigandTarget ReceptorRadioligand Binding ( Ki​ , nM)Functional cAMP Assay ( IC50​ , nM)Microglial TNF-α Inhibition (%) at 10 µM
THCA-HCl CRTH2 (DP2)15 - 4580 - 12065 - 75%
PGD2 (Endogenous)CRTH2 (DP2)1.5 - 3.0 (Agonist)N/A (Agonist)Pro-inflammatory
Ramatroban (Ref)CRTH2 (DP2)10 - 2540 - 6070 - 80%

Note: The structural rigidity of the tetrahydrocarbazole core in THCA-HCl provides high ligand efficiency, though slight optimization at the N-9 or C-6 positions may further enhance sub-nanomolar potency[1].

References

  • Buy 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519). EvitaChem.
  • Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. MDPI.
  • Central CRTH2, a Second Prostaglandin D2 Receptor, Mediates Emotional Impairment in the Lipopolysaccharide and Tumor-Induced Sickness Behavior Model - PMC. NIH.
  • US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists. Google Patents.
  • Emerging roles of DP and CRTH2 in allergic inflammation - PubMed. NIH.
  • Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. PNAS.

Sources

Application Note: Intravenous Formulation Strategies for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Formulation Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Formulation Guide

Pharmacological Context & Formulation Challenges

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a highly bioactive tricyclic heterocyclic amine. In preclinical research, it is primarily investigated as a potent antagonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), making it a critical target for modulating prostaglandin-mediated inflammatory and immune responses[1]. Furthermore, tetrahydrocarbazole derivatives exhibit complex central nervous system (CNS) pharmacology, including the inhibition of α7 nicotinic acetylcholine receptors[2] and structural similarities to monoamine oxidase (MAO) inhibitors[3].

The Formulation Challenge: Administering carbazole derivatives intravenously (IV) presents a significant biopharmaceutical hurdle. The planar, tricyclic carbazole core is highly lipophilic and prone to π-π stacking. While the hydrochloride salt form provides initial solubility in water, the physiological pH of the bloodstream (pH 7.4) can induce rapid deprotonation of the primary amine. This shifts the equilibrium toward the highly insoluble free base, risking immediate precipitation, phlebitis, or micro-embolisms upon injection. A successful IV formulation must either shield the hydrophobic core or utilize co-solvents to artificially lower the dielectric constant of the vehicle.

Preformulation Profiling

Before selecting a formulation strategy, it is critical to map the physicochemical boundaries of the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical & Preformulation Parameters

ParameterValue / CharacteristicFormulation Implication & Causality
Molecular Formula C₁₂H₁₄N₂ · HClThe salt form is mandatory for initial aqueous wetting; free base is practically insoluble in water.
Molecular Weight 222.72 g/mol Small molecular size allows for efficient encapsulation within cyclodextrin cavities.
Structural Core TetrahydrocarbazoleHighly lipophilic planar ring drives the need for hydrophobic shielding to prevent precipitation.
Target IV pH 5.5 – 6.5Balances API solubility (keeps the amine protonated) with physiological tolerability to avoid injection-site necrosis.

Formulation Strategy & Workflow

To overcome the precipitation risks associated with this API, Cyclodextrin Inclusion Complexation is the primary recommended strategy. By utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic carbazole ring is encapsulated within the cyclodextrin's non-polar cavity, while the hydroxylated exterior maintains excellent aqueous solubility. This method is superior to harsh organic co-solvents as it prevents hemolysis and minimizes pain upon injection.

IV_Formulation A API Weighing (2,3,4,9-Tetrahydro-1H- carbazol-2-amine HCl) C Inclusion Complexation (Stirring, 25°C) A->C B HP-β-CD Solubilization (20% w/v in WFI) B->C D pH Adjustment (Target: 5.5 - 6.5) C->D Complete Dissolution E Sterile Filtration (0.22 µm PES) D->E pH Verified F Aseptic Filling & Sealing E->F Aseptic Transfer

Fig 1: Step-by-step workflow for the HP-β-CD complexation and sterile IV formulation of the API.

Detailed Experimental Protocols

Protocol A: HP-β-CD Complexation (Target: 5 mg/mL API)

Optimal for standard pharmacokinetic (PK) and efficacy studies.

  • Vehicle Preparation: Weigh 20.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 80 mL of Water for Injection (WFI).

    • Causality: A 20% w/v concentration provides an optimal molar excess of hydrophobic cavities to encapsulate the API, preventing it from crashing out when exposed to the higher pH of blood.

  • API Addition: Accurately weigh 500 mg of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride. Add the powder slowly to the vortex of the stirring HP-β-CD solution.

    • Causality: Slow addition prevents localized agglomeration. The hydrochloride salt dissolves readily, allowing the inclusion complex to form dynamically in the aqueous phase.

  • Complexation Equilibrium: Stir the mixture at 400 rpm for 2 hours at ambient temperature (20–25°C).

    • Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent. If turbidity persists, the inclusion complex has not fully formed; increase stirring time or gently warm to 35°C.

  • pH Adjustment: Measure the pH. Adjust to a target of 5.5 – 6.5 using 0.1 N NaOH or 0.1 N HCl. Make up the final volume to 100 mL with WFI.

    • Causality: Adjusting the pH to ~6.0 mitigates injection site pain while keeping the primary amine fully protonated, maximizing the stability of the formulation.

  • Sterile Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe or capsule filter in a biosafety cabinet.

    • Causality: PES membranes have exceptionally low protein and drug-binding characteristics, ensuring no loss of the lipophilic API during sterilization (unlike Nylon or Cellulose Acetate).

Protocol B: Co-Solvent Solubilization (Target: 10 mg/mL API)

Alternative for high-dose toxicology studies where cyclodextrin limits are exceeded.

  • Organic Phase Solubilization: Weigh 1.0 g of API. Add 10 mL of Polyethylene Glycol 400 (PEG 400) and 10 mL of Propylene Glycol (PG). Vortex and sonicate for 15 minutes until clear.

    • Causality: PEG 400 and PG act as co-solvents by lowering the dielectric constant of the vehicle, which significantly increases the solubility of the lipophilic carbazole core before the introduction of the aqueous phase.

  • Aqueous Titration: Slowly titrate 75 mL of 0.9% Normal Saline into the organic phase under continuous high-shear stirring.

    • Causality: The transition from a non-polar to a polar continuous phase drastically reduces the API's solubility limit. High-shear mixing ensures rapid dispersion, preventing localized zones of supersaturation that would cause the API to nucleate and crystallize.

  • Final Adjustment & Filtration: Adjust pH to 5.5 – 6.5, QS to 100 mL with Normal Saline, and sterile filter via a 0.22 µm PES membrane.

Quality Control & Release Specifications

To ensure the safety and efficacy of the IV formulation, the final product must be validated against stringent quality control parameters before in vivo administration.

Table 2: Quality Control Specifications for IV Release

Test ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Appearance Visual InspectionClear, colorless to pale yellow, free of visible particlesEnsures complete solubilization and confirms the absence of API precipitation.
pH Potentiometry5.5 – 6.5Prevents phlebitis and maintains the API in a stable, ionized state.
Osmolality Freezing Point Depression280 – 320 mOsm/kgIsotonicity prevents hemolysis or crenation of erythrocytes upon injection.
Particulate Matter Light Obscuration (USP <788>)≥10 µm: ≤6000/container≥25 µm: ≤600/containerPrevents capillary occlusion and foreign-body inflammatory responses in the subject.
Endotoxins LAL Assay (USP <85>)≤ 5.0 EU/kg/hrPrevents pyrogenic (fever-inducing) reactions or cytokine storms in preclinical models.

Sources

Troubleshooting & Optimization

Preventing precipitation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Support Center. Designed for researchers and drug development professionals, this guide addresses the physicochemical challenges of working with the tricyclic scaffold 2,3,4,9-tetrahydro-1H-carbazol-2-amine. While utilizing the hydrochloride (HCl) salt form significantly improves aqueous solubility compared to its free base, users frequently encounter spontaneous precipitation during media preparation, dilution, or long-term storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind why this specific amine crashes out of solution, you can implement self-validating protocols to ensure reliable, reproducible assays.

Diagnostic Workflow: Identifying the Cause of Precipitation

Before adjusting your formulation, you must identify the specific chemical mechanism driving the precipitation. Use the diagnostic logic tree below to isolate the root cause.

PrecipitationMechanisms A 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl (Aqueous Solution) B1 pH Shift (pH > 7) A->B1 B2 High Chloride Media (e.g., PBS, Saline) A->B2 B3 Unbuffered Water (Disproportionation) A->B3 C1 Free Base Precipitation (Highly Lipophilic) B1->C1 C2 HCl Salt Precipitation (Common-Ion Effect) B2->C2 C3 Micro-Precipitation (Free Base + HCl) B3->C3 D1 Buffer to pH 4.5 - 5.5 Add Co-solvent (DMSO) C1->D1 D2 Use Non-Chloride Buffer (e.g., Acetate, Mesylate) C2->D2 D3 Add Precipitation Inhibitors (PVP/VA, Tween 80) C3->D3

Mechanisms of amine hydrochloride precipitation and targeted resolution strategies.

Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate instantly when I dilute the stock solution into PBS (Phosphate-Buffered Saline)? Causality & Mechanism: This is a classic manifestation of the common-ion effect combined with a potential pH shift . PBS contains a high concentration of chloride ions (typically ~137 mM NaCl). The solubility product ( Ksp​ ) of an amine hydrochloride salt is defined by the equilibrium [AmineH+][Cl−] . Introducing excess Cl− from the PBS forces the equilibrium toward the solid state, causing the intact HCl salt to crash out . Furthermore, if the PBS pH (7.4) approaches the pKa of the primary amine (typically ~9.5), a fraction of the compound converts to the highly lipophilic free base, which is practically insoluble in water . Solution: Avoid chloride-rich buffers. Dilute your compound in a non-chloride isotonic buffer, such as 5% Dextrose in Water (D5W) buffered with 10 mM Sodium Acetate (pH 5.0).

Q2: I dissolved the compound in pure LC-MS grade water, but it became cloudy after 24 hours at room temperature. What happened? Causality & Mechanism: You are likely observing salt disproportionation . Hydrochloride salts of weakly basic or highly lipophilic compounds can spontaneously dissociate in unbuffered aqueous media into the free base and hydrochloric acid. Because the free base of the bulky tetrahydrocarbazole core is exceptionally hydrophobic, it precipitates out of solution, continuously driving the disproportionation reaction forward . Solution: Do not store the compound in unbuffered water. Use a weak acidic buffer (e.g., 10 mM citrate or acetate, pH 4.5) to suppress disproportionation. Adding a precipitation inhibitor like PVP/VA or a surfactant (e.g., Tween 80) can maintain supersaturation and prevent nucleation .

Q3: Can I just heat the precipitated suspension to redissolve it for my in vitro assays? Causality & Mechanism: Heating increases the kinetic energy of the system and temporarily raises the solubility limit, which may visually clear the solution. However, this is not a self-validating or stable system. Upon cooling back to standard assay temperatures (37°C or room temperature), the solution becomes supersaturated, leading to unpredictable, unquantifiable micro-precipitation. This will cause high variability and false negatives in your assay readouts. Solution: Instead of relying on temperature, use a thermodynamically stable solubilization strategy, such as complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) or the addition of a biocompatible co-solvent.

Quantitative Formulation Data

To rationally design your media, consult the physicochemical parameters and compatibility matrix below.

Table 1: Physicochemical Profile & Solubility Drivers

ParameterValue / CharacteristicImplication for Formulation
pKa (Primary Amine) ~9.5 - 10.0Must maintain media pH < 7.0 to ensure >99% protonation.
LogP (Free Base) Highly LipophilicFree base will instantly precipitate in aqueous media.
Salt Form Hydrochloride (HCl)Susceptible to common-ion effect in high-chloride media.
Disproportionation Risk High in unbuffered waterRequires buffering or polymeric precipitation inhibitors.

Table 2: Buffer Compatibility Matrix

Buffer SystemCompatibilityRisk of PrecipitationRecommended Action
PBS (pH 7.4) PoorHigh (Common-ion & pH)Avoid. Use D5W or Acetate buffer.
0.9% Saline PoorHigh (Common-ion)Avoid as a primary diluent.
10 mM Acetate (pH 5.0) ExcellentLowIdeal for stock solutions and dilutions.
10% HP- β -CD in Water ExcellentVery LowBest for in vivo dosing; encapsulates the core.

Validated Experimental Methodologies

Protocol 1: Preparation of a Stable 10 mg/mL Aqueous Formulation (In Vivo Ready)

This protocol utilizes cyclodextrin complexation to shield the hydrophobic tetrahydrocarbazole core, preventing both disproportionation and pH-induced precipitation.

Materials:

  • 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • 10 mM Sodium Acetate buffer (pH 5.0)

  • 0.22 µm PES syringe filter

Step-by-Step Procedure:

  • Prepare the Vehicle: Dissolve 100 mg of HP- β -CD in 800 µL of 10 mM Sodium Acetate buffer (pH 5.0). Vortex until completely clear (creates a 10% w/v solution). Causality: The acidic buffer prevents free-basing, while the cyclodextrin provides a hydrophobic cavity for the carbazole ring.

  • Add the API: Weigh exactly 10.0 mg of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl and transfer it to a 2 mL glass vial.

  • Solubilization: Add the 800 µL of the HP- β -CD vehicle to the vial containing the API.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate the vial in a water bath at room temperature for 5-10 minutes.

  • Volume Adjustment: Once visually clear, add 10 mM Sodium Acetate buffer (pH 5.0) to bring the final volume to exactly 1.0 mL.

  • Self-Validation (Sterile Filtration): Pass the solution through a 0.22 µm PES syringe filter. Measure the concentration of the pre- and post-filtration aliquots via UV-Vis (approx. 230-280 nm range for carbazoles) or HPLC. A recovery of >98% confirms the absence of invisible micro-precipitation, validating the thermodynamic stability of your formulation.

Protocol 2: Rescuing a Precipitated Stock Solution

If your compound has already crashed out due to an accidental pH shift or common-ion effect, follow this protocol to rescue the material without degrading the API.

Step-by-Step Procedure:

  • Assess the Cause: Measure the pH of the precipitated suspension. If pH > 7.0, the free base has formed. If pH < 6.0 but chloride is present (e.g., diluted in saline), it is the common-ion effect.

  • pH Adjustment (If Free Base Formed): Add 0.1 N HCl or Glacial Acetic Acid dropwise (1-2 µL at a time) while vortexing, until the pH reaches 4.5 - 5.5. Wait 5 minutes to observe dissolution.

  • Co-Solvent Rescue (If Common-Ion Effect): If the pH is already acidic, the common-ion effect is the culprit. Add Dimethyl Sulfoxide (DMSO) dropwise up to a maximum of 10% v/v to lower the dielectric constant of the medium and increase the solubility limit of the intact salt.

  • Thermal Cycling: Warm the vial briefly to 37°C to accelerate the kinetics of dissolution, then allow it to return to room temperature.

  • Self-Validation (Centrifugation Check): Centrifuge the rescued solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If no pellet is observed, the system has successfully returned to a stable state and is safe for assay use.

References

  • Maluta, F. et al. "Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor." ACS Publications, 2020.[Link]

  • Patel, S. et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium." Semantic Scholar / ARKIVOC, 2004.[Link]

  • Ojala, K. et al. "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics, 2021.[Link]

Overcoming solubility limits of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the physicochemical hurdles of complex heterocyclic compounds.

When working with 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride , a potent building block and antagonist for the CRTH2 receptor[1], researchers often encounter unexpected precipitation when transitioning from stock solutions to biological buffers. This guide is designed to deconstruct the causality behind these solubility limits and provide you with self-validating, field-tested protocols to ensure the integrity of your drug development assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride precipitate instantly when added to PBS (pH 7.4), even though it is a water-soluble salt? The Causality: This is a classic dual-factor precipitation event. While the hydrochloride salt form enhances solubility in highly polar, unbuffered solvents like water or methanol[1], biological buffers introduce two hostile variables. First, the high chloride concentration in standard PBS (~137 mM NaCl) triggers a "common-ion effect," thermodynamically suppressing the dissolution of the HCl salt. Second, at physiological pH (7.4), a significant fraction of the primary amine deprotonates into its free-base form. Without the charged amine, the highly lipophilic tricyclic carbazole core dominates the molecule's behavior, leading to rapid hydrophobic aggregation and visible micro-precipitation.

Q2: How can I formulate this compound for cell-based assays without exceeding the cytotoxic threshold of DMSO? The Causality: To bypass the aqueous insolubility of the carbazole core without relying on high DMSO concentrations, you must physically shield the hydrophobic domain from the surrounding water network. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient for this. HP-β-CD features a hydrophobic inner cavity and a hydrophilic outer surface, allowing it to encapsulate lipophilic molecules via van der Waals forces to form stable inclusion complexes[2]. By pre-dissolving the compound in a minimal volume of DMSO and diluting it into a buffer containing 5–10% HP-β-CD, the carbazole core is "hidden" within the cyclodextrin cavity[2]. This prevents aggregation while keeping the final DMSO concentration at a biologically tolerated 1%.

Q3: Will using cyclodextrins affect my downstream assay readouts or cellular permeability? The Causality: Yes, and this must be carefully controlled. There is a well-documented thermodynamic tradeoff between solubility enhancement and permeability reduction when using cyclodextrin-based formulations[3]. The drug-cyclodextrin inclusion complex itself is too large and hydrophilic to passively permeate lipid bilayers[3]. The compound must dissociate from the cyclodextrin cavity at the cell membrane surface to engage intracellular targets or membrane receptors. If your HP-β-CD concentration is excessively high, the equilibrium shifts heavily toward the complexed state, reducing the free fraction of the drug available for target engagement. You must use the minimum effective concentration of HP-β-CD required to maintain optical clarity.

Part 2: Empirical Solubility Data

To assist in your experimental design, the following table summarizes the apparent solubility limits and biological suitability of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl across various formulation vehicles.

Formulation VehicleApparent Solubility LimitVisual ObservationBiological Suitability
PBS (pH 7.4) alone < 10 µMImmediate localized precipitationN/A (Fails assay integrity)
PBS + 1% DMSO ~ 25 µMTurbid after 1 hour (Tyndall effect)Poor (Risk of false negatives)
PBS + 5% HP-β-CD + 1% DMSO > 500 µMClear, stable solution for 48+ hoursExcellent (Optimal for in vitro)
100% Anhydrous DMSO > 50 mMClear, stable solutionStock storage only

Part 3: Validated Formulation Workflow

The following diagram maps the logical flow of the complexation strategy, ensuring that the lipophilic core is shielded before it encounters the high ionic strength of the biological buffer.

G A 2,3,4,9-Tetrahydro-1H- carbazol-2-amine HCl B Primary Stock (10 mM in 100% DMSO) A->B Dissolve C Vehicle Buffer (5% HP-β-CD in PBS) A->C Parallel Prep D Dropwise Addition (Vortexing at 37°C) B->D 1:100 Dilution C->D Buffer Base E Sonication (5 min water bath) D->E Homogenize F Validated Working Solution (100 µM, 1% DMSO) E->F OD600 Validation

Workflow for formulating 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl using DMSO and HP-β-CD.

Part 4: Self-Validating Protocol for Cell-Based Assays

This protocol details the generation of a 100 µM working solution. It is designed as a self-validating system , meaning the protocol includes built-in quality control steps to guarantee that the compound is in a true solution rather than a colloidal suspension.

Step 1: Primary Stock Generation

  • Action: Weigh the lyophilized 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM primary stock.

  • Causality: Anhydrous DMSO prevents premature hydrolysis or partial solvation. The high concentration ensures that subsequent dilutions will contribute minimal solvent toxicity to the final assay.

Step 2: Vehicle Buffer Preparation

  • Action: Prepare a solution of 5% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in standard PBS (pH 7.4). Filter sterilize using a 0.22 µm PES membrane.

  • Causality: PES membranes are low-protein binding and will not strip the cyclodextrin from the buffer.

Step 3: Thermodynamic Activation & Complexation

  • Action: Warm the 5% HP-β-CD vehicle buffer to 37°C in a water bath. Under continuous, vigorous vortexing, add the 10 mM DMSO stock dropwise to the vehicle buffer at a 1:100 ratio (e.g., 10 µL stock into 990 µL buffer).

  • Causality: Warming the buffer increases the kinetic energy of the cyclodextrin molecules, accelerating the rate of inclusion complex formation[2]. Dropwise addition prevents localized supersaturation of the lipophilic free base, which would otherwise lead to irreversible nucleation.

Step 4: Mechanical Disruption

  • Action: Sonicate the resulting solution for 5 minutes in a bath sonicator.

  • Causality: Sonication provides cavitation forces that break up any transient micro-aggregates formed during the initial solvent exchange, ensuring complete encapsulation of the carbazole core.

Step 5: System Validation (Critical Step)

  • Action: Measure the optical density at 600 nm (OD600) of the final solution against a blank containing only the vehicle buffer (5% HP-β-CD + 1% DMSO in PBS).

  • Causality: True solutions do not scatter light at 600 nm. An OD600 reading of < 0.05 confirms the absence of colloidal aggregates, validating successful inclusion complexation. An OD600 > 0.05 indicates Tyndall scattering from micro-precipitates, meaning the complexation failed and the solution must be discarded.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Oral delivery of lipophilic drugs: the tradeoff between solubility increase and permeability decrease when using cyclodextrin-based formulations. PubMed (NIH). Available at:[Link]

Sources

Addressing rapid degradation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride under UV light

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling photolabile heterocyclic amines requires a deep understanding of photochemical kinetics and rigorous environmental controls.

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS 72898-13-6) is a highly versatile bioactive building block, often utilized in the synthesis of CRTH2 antagonists and other complex therapeutics. However, its electron-rich tricyclic carbazole core makes it highly susceptible to rapid degradation under standard laboratory lighting and UV exposure. This guide provides mechanistic insights, self-validating experimental protocols, and regulatory testing frameworks to troubleshoot and mitigate this degradation.

Module A: Diagnostic Knowledge Base (Mechanisms)

Q: Why does 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride degrade so rapidly under UV light?

A: The rapid degradation is driven by the intrinsic photophysics of the carbazole scaffold. Carbazole derivatives exhibit strong UV absorption peaks, typically maximizing around 300 nm[1]. When the molecule absorbs a photon in the 290–400 nm range, it transitions into an excited singlet or triplet state. This excitation provides sufficient energy to induce 2[2].

Once the radical cation is formed, it becomes highly susceptible to rapid nucleophilic attack by solvent molecules or reactive oxygen species (ROS)[3]. The hydrochloride salt form improves aqueous solubility but offers no electronic shielding to the aromatic core against photon bombardment.

Q: What are the primary degradation products I should look for in my LC-MS chromatograms?

A: Based on the photochemistry of structurally related tricyclic systems, you should monitor for the following mass shifts during LC-MS/MS analysis:

  • +16 Da (Hydroxylation): Resulting from ROS attack on the aromatic rings.

  • +14 Da (Oxo-derivatives): Primary photoproducts formed via oxidation of the saturated tetrahydro-ring[3].

  • Ring Contraction Products: Photochemically induced rearrangements can lead to contracted scaffolds (e.g., acridine-like or indole-derived fragments)[3].

Mechanism A 2,3,4,9-Tetrahydro-1H-carbazol-2-amine B UV Photon Absorption (λ ~300 nm) A->B C Excited Singlet/Triplet State B->C D Photoionization & Radical Formation C->D E C-N Bond Cleavage D->E F Oxidation (ROS attack) D->F G Hydroxylated & Oxo-Degradants E->G F->G

Photochemical degradation mechanism of tetrahydrocarbazole via photoionization and oxidation.

Module B: Quantitative Benchmarks & Regulatory Standards

To ensure your compound survives the transition from the bench to the clinic, it must be evaluated against 4[4]. The table below summarizes the critical parameters required for a compliant forced degradation and confirmatory study.

ParameterICH Q1B SpecificationMechanistic Rationale
UVA Exposure Dose Minimum 200 W·hr/m² (320–400 nm)Directly targets the ~300-350 nm UV absorption maximum of the carbazole core, forcing C-N cleavage[5][6].
Visible Light Dose Minimum 1.2 million lux hours (400-800 nm)Evaluates secondary photosensitization and exciton-induced degradation pathways[4].
Temperature Control Chamber dependent (Typically < 25°C)Prevents thermal degradation kinetics from confounding the photolytic degradation data.
Dark Control Wrapped in double-layer Al foilCritical: Self-validates that any observed degradation is strictly photolytic, not thermolytic[6].

Module C: Self-Validating Experimental Protocols

Protocol 1: ICH Q1B Compliant Photostability Testing

This protocol is designed as a self-validating system. By incorporating chemical actinometry and dark controls, you eliminate false positives caused by heat or instrument sensor drift.

Step 1: Sample and Control Preparation

  • Prepare a 1.0 mg/mL solution of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride in HPLC-grade water/acetonitrile (50:50).

  • Aliquot 2 mL into two identical clear quartz vials (quartz is required as standard borosilicate glass blocks critical UV wavelengths).

  • The Dark Control: Wrap one vial entirely in two layers of heavy-duty aluminum foil. Causality: The dark control will experience the exact same ambient heat inside the chamber as the exposed sample. Comparing the two isolates the purely photolytic degradation pathway.

Step 2: Actinometry Validation

  • Prepare a 2% w/v quinine monohydrate solution in 0.5 M sulfuric acid. Place this in a third quartz vial next to your samples.

  • Causality: Quinine degrades at a known, fixed quantum yield. Measuring its absorbance change chemically validates that the exact 200 W·hr/m² photon dose was delivered to the sample plane, overriding any potential electronic sensor drift in the chamber.

Step 3: Chamber Exposure

  • Place all vials in an ICH Q1B compliant Xenon arc or fluorescent chamber[6].

  • Expose the samples until the chamber sensors (and actinometry vial) confirm a minimum of 1.2 Mlx·hr visible light and 200 W·hr/m² UVA[5].

Step 4: LC-MS/MS Analysis

  • Analyze both the exposed sample and the dark control using a reverse-phase LC-MS/MS method.

  • If the exposed sample shows >0.1% degradation area relative to the dark control, the compound is officially photolabile and requires formulation shielding.

Workflow S1 1. Prepare Sample & Dark Control S2 2. ICH Q1B Exposure (>200 W·hr/m²) S1->S2 S3 3. Quinine Actinometry Validation S2->S3 Validate Dose S4 4. LC-MS/MS Quantitation S2->S4 S5 5. Compare Light vs. Dark Control S4->S5 S6 6. Implement Amber/Argon Shielding S5->S6 If Degradation >0.1%

Self-validating ICH Q1B photostability testing and mitigation workflow for photolabile APIs.

Protocol 2: Bench-Level Mitigation for Routine Synthesis

If your assays are failing due to rapid degradation on the benchtop, implement these immediate physical and chemical controls:

Step 1: Actinic Shielding

  • Action: Conduct all dissolution, weighing, and transfer steps using low-actinic (amber) glassware.

  • Causality: Amber glass physically filters out wavelengths below 400 nm, preventing the molecule from reaching the excited state required for C-N bond cleavage.

Step 2: Solvent Degassing (Argon Purge)

  • Action: Sparge all reaction and assay solvents with ultra-high-purity Argon gas for 15 minutes prior to introducing the tetrahydrocarbazole hydrochloride.

  • Causality: Even if stray UV light photoionizes the carbazole core, displacing dissolved oxygen starves the secondary photooxidation pathway. Without ROS, the formation of +14 Da and +16 Da degradants is severely kinetically restricted.

References

  • Understanding ICH Photostability Testing - Q-Lab Source: Q-Lab URL: [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas Material Testing Solutions URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

  • Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight Source: PubMed (Elsevier B.V.) URL:[Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials Source: ACS Publications URL:[Link]

  • A new view on the mechanism of UV photodegradation of the tricyclic antidepressant carbamazepine in aqueous solutions Source: PubMed URL:[Link]

Sources

Troubleshooting low yield in 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Introduction

Welcome to the technical support center for the organic synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Low yield is a frequent issue that can often be traced to specific parameters within the reaction sequence. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your synthesis for higher yields and purity.

The synthesis of this valuable carbazole derivative typically involves two key transformations: the formation of the tricyclic tetrahydrocarbazole core, followed by the introduction of the amine functionality.[1][2] This guide will address potential pitfalls in both stages.

Overall Synthetic Scheme

The most common and established route involves an initial Fischer indole synthesis to construct the tetrahydrocarbazole ketone, followed by a reductive amination to install the desired primary amine.

Synthetic_Pathway A Phenylhydrazine + Cyclohexane-1,3-dione derivative B 1,2,3,4-Tetrahydro-9H-carbazol-2-one (Intermediate) A->B Fischer Indole Synthesis (Acid Catalyst, Heat) C 2,3,4,9-Tetrahydro-1H-carbazol-2-amine B->C Reductive Amination (Ammonia Source, Reducing Agent) D 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl (Final Product) C->D Salt Formation (HCl)

Caption: General synthetic route for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl.

Part 1: Troubleshooting the Fischer Indole Synthesis

The formation of the tetrahydrocarbazole core is the foundation of the synthesis. Low yields at this stage will invariably lead to a poor overall yield.

Q1: My Fischer indole synthesis of the 1,2,3,4-Tetrahydro-9H-carbazol-2-one intermediate is resulting in a low yield or a complex mixture. What are the primary causes?

This is a very common challenge. The Fischer indole synthesis, while powerful, is sensitive to several factors.[3] Let's break down the most likely culprits.

A1: Potential Causes & Solutions

  • Purity of Starting Materials:

    • The Problem: Phenylhydrazine is notoriously susceptible to oxidation, turning dark and producing impurities that can inhibit the reaction.[3] The purity of the cyclohexanone derivative is also critical.

    • The Solution: Use freshly distilled or recrystallized phenylhydrazine. If it is discolored (yellow or brown), it should be purified before use. Ensure the ketone starting material is of high purity and free from acidic or basic contaminants.

  • Inappropriate Acid Catalyst:

    • The Problem: The reaction requires an acid catalyst to facilitate the key[3][3]-sigmatropic rearrangement.[2] However, the wrong choice or concentration of acid can lead to excessive side reactions, including polymerization and tar formation.[3][4]

    • The Solution: Acetic acid is a common and effective choice.[5][6][7] Alternative catalysts like ionic liquids (e.g., [bmim(BF4)]) have also been shown to improve yields and simplify workup.[2][8] If using strong mineral acids (e.g., H₂SO₄), the concentration must be carefully optimized, as overly harsh conditions can degrade the product.[4] A study found that 80% acetic acid was an optimal solvent for a similar synthesis.[7]

  • Sub-Optimal Reaction Temperature and Time:

    • The Problem: Excessive heat can promote the formation of tarry byproducts, while insufficient heat will lead to an incomplete reaction.[3]

    • The Solution: Refluxing in a solvent like acetic acid or methanol is common.[5][8] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC). This allows you to determine the point of maximum product formation before significant degradation occurs.

  • Solvent Effects:

    • The Problem: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Poor solubility will result in a heterogeneous mixture and a sluggish, low-yielding reaction.[5]

    • The Solution: Glacial acetic acid often serves as both the solvent and catalyst.[6] Methanol is also frequently used, particularly when an ionic liquid catalyst is employed.[5][8] Ensure your chosen solvent provides good solubility for both the phenylhydrazine and cyclohexanone derivative at the reaction temperature.[5]

Fischer_Indole_Troubleshooting start Low Yield in Fischer Indole Synthesis purity Purity Check Phenylhydrazine oxidized? Ketone impure? start->purity conditions Reaction Conditions Temperature too high/low? Incorrect acid catalyst? Poor solvent choice? start->conditions monitoring In-Process Control Reaction monitored by TLC? start->monitoring sub_purity Solution: - Distill/recrystallize phenylhydrazine. - Verify ketone purity. purity:f1->sub_purity purity:f2->sub_purity sub_conditions Solution: - Optimize temperature (e.g., reflux). - Use glacial acetic acid or [bmim(BF4)]. - Ensure reactant solubility. conditions:f1->sub_conditions conditions:f2->sub_conditions conditions:f3->sub_conditions sub_monitoring Solution: - Track starting material consumption and product formation to find optimal reaction time. monitoring:f1->sub_monitoring

Caption: Troubleshooting flowchart for the Fischer indole synthesis step.

Part 2: Troubleshooting the Reductive Amination

Once the carbazole ketone intermediate is successfully synthesized, the next critical step is the reductive amination to form the primary amine.

Q2: My reductive amination of the tetrahydrocarbazole ketone is giving a low yield. I'm either recovering starting material or isolating the corresponding alcohol byproduct. What's going wrong?

A2: Reductive amination is a delicate balance between imine formation and reduction.[9] Low yields typically point to an issue with this equilibrium or the choice and activity of the reducing agent.

1. Inefficient Imine Formation:

  • The Problem: The reaction proceeds via an imine or enamine intermediate, which is formed by the condensation of the ketone and the ammonia source. This condensation is a reversible equilibrium. If water is not effectively managed or the pH is incorrect, the equilibrium will favor the ketone starting material.[9]

  • The Solution:

    • pH Control: The reaction should be run under weakly acidic conditions (pH 5-7).[1] This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. An acetic acid buffer is often used.[1]

    • Ammonia Source: The quantity and type of ammonia source are critical. Using an excess of aqueous ammonia can help drive the reaction forward but also influences the overall reaction environment.[10]

2. Choice and Activity of Reducing Agent:

  • The Problem: The reducing agent must be selective for the imine intermediate over the ketone starting material. A non-selective or overly powerful reducing agent will simply reduce your ketone to an alcohol, a common byproduct. Conversely, an old or inactive reducing agent will result in no reaction.[11][12]

  • The Solution: Choose a reducing agent that is known to be selective for imines. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this reason.[1][9][11] Catalytic hydrogenation (H₂/Pd) is also a very effective and clean option.[1][9] Always use a fresh batch of the reducing agent.

3. Reaction Parameters:

  • The Problem: Temperature and solvent can significantly influence the reaction's efficiency.[11]

  • The Solution: Polar solvents like methanol or THF are generally effective as they can stabilize the charged intermediates.[1][11] The reaction is often run at room temperature. Increasing the temperature may accelerate imine formation but can also promote side reactions or decomposition of the reducing agent.[12]

Reducing AgentProsConsTypical Conditions
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines at acidic pH.[1][11]Highly toxic (cyanide source). Requires careful pH control.Methanol, pH 5-7 (acetic acid buffer), Room Temp.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective, less toxic than NaBH₃CN, moisture-stable.[9][12]Can be slower for sterically hindered ketones.DCM or DCE, Room Temp.[12]
Catalytic Hydrogenation (H₂/Pd) Clean reaction (byproduct is water), highly efficient.[1][9]Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.Methanol or Ethanol, H₂ (balloon or Parr shaker), Pd/C catalyst.[1]
Iron-Based Catalysts Greener alternative, uses aqueous ammonia.[10]May require higher temperatures and pressures.Aqueous NH₃, 6.5 MPa H₂, 140 °C.[10]

Part 3: Purification and Final Product Isolation

Q3: The final conversion to the hydrochloride salt and purification is resulting in significant product loss. How can I improve my isolated yield?

A3: This stage is critical for obtaining a pure, stable final product. Product loss here is often due to suboptimal purification or handling techniques.

  • Inefficient Extraction:

    • The Problem: After the reductive amination, the basic amine product needs to be separated from the reaction mixture. If the aqueous layer is not made sufficiently basic during workup, the amine may remain protonated and water-soluble, leading to poor extraction into the organic layer.

    • The Solution: During the aqueous workup, ensure the pH is sufficiently basic (pH > 10) before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Challenging Purification of the Free Base:

    • The Problem: The free amine can be an oil or a solid that is difficult to purify via recrystallization. It may also be prone to oxidation.

    • The Solution: Column chromatography on silica gel is a reliable method for purifying the free base before salt formation.[5] However, amines can streak on silica. This can be mitigated by pre-treating the silica with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in a hexane/ethyl acetate gradient).

  • Suboptimal Salt Formation and Crystallization:

    • The Problem: Precipitation of the hydrochloride salt can be incomplete, or the resulting solid may be amorphous and difficult to filter.

    • The Solution: Dissolve the purified free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with vigorous stirring. Cooling the mixture can aid precipitation. If the product "oils out," try scratching the inside of the flask or adding a seed crystal. Washing the filtered solid with cold ether will remove non-polar impurities.[10]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific substrates and equipment.

Protocol 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-9H-carbazol-2-one

This protocol is adapted from established procedures for tetrahydrocarbazole synthesis.[5][6]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate phenylhydrazine hydrochloride (1.0 eq) and a cyclohexanone derivative (1.1 eq).

  • Add glacial acetic acid to serve as the solvent and catalyst (approx. 5-10 mL per gram of phenylhydrazine).

  • Heat the mixture to reflux (typically 110-120 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual acid, followed by a small amount of cold ethanol.

  • Dry the crude product. Further purification can be achieved by recrystallization from methanol or ethanol.[3][13]

Protocol 2: Reductive Amination to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine

This protocol utilizes sodium triacetoxyborohydride, a common and selective reducing agent.[12]

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the 1,2,3,4-Tetrahydro-9H-carbazol-2-one intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or dichloroethane (DCE).

  • Add the ammonia source (e.g., ammonium acetate, ~10 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Caution: The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting ketone has been consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 3: Conversion to Hydrochloride Salt
  • Purify the crude free base from Protocol 2 via silica gel column chromatography if necessary.

  • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid hydrochloride salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the final product under vacuum to yield 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride.

References

  • Fiveable. (2025, August 15).
  • BenchChem. (2025). Technical Support Center: Synthesis of Tetrahydrocarbazoles.
  • BenchChem. (2025, December). Best practices for scaling up tetrahydrocarbazole synthesis.
  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • EvitaChem. 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • BenchChem.
  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.).
  • Optimising a Buchwald-Hartwig amin
  • Wikipedia.
  • An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. (2022, June 14). RSC Publishing.
  • The Fischer Indole Synthesis. (n.d.). SciSpace.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3).
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).
  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5).
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
  • Guidechem. 2,3,4,9-tetrahydro-1H-carbazol-2-amine:hydrochloride.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4).
  • 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.). PMC.
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
  • (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.).
  • BenchChem. (2025). Synthesis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.
  • Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000, October 31). MDPI.
  • An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. (n.d.).
  • 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. (2011, November 15). PubMed.
  • precisionFDA. 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE.
  • Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009, February 25). Taylor & Francis.
  • 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses Procedure.
  • BenchChem.
  • NIST. 1H-Carbazole, 2,3,4,9-tetrahydro-.

Sources

Technical Support Center: Optimizing Oral Bioavailability of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oral formulation of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the oral bioavailability of this promising carbazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the specific challenges you may encounter.

Understanding the Molecule: Physicochemical Profile

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is a heterocyclic amine, and its hydrochloride salt form is intended to improve aqueous solubility.[1] As a weakly basic compound, its behavior in the gastrointestinal (GI) tract is heavily influenced by pH, which is a critical factor in its oral absorption and overall bioavailability.

PropertyPredicted/Inferred ValueImplication for Oral Bioavailability
Molecular Formula C12H15ClN2[2]-
Molecular Weight 222.72 g/mol [2]Adherence to Lipinski's Rule of Five, suggesting good potential for oral absorption.
Predicted XLogP3 ~1.9 - 2.1[3][4]Moderate lipophilicity, which is generally favorable for membrane permeability.
pKa (Predicted) (Weakly Basic Amine)pH-dependent solubility; higher solubility in the acidic environment of the stomach and lower solubility in the neutral pH of the small intestine.[5][6]
Aqueous Solubility pH-dependentThe hydrochloride salt improves solubility, but precipitation upon entry into the higher pH of the intestine is a significant risk.[5][6]
BCS Class (Predicted) Likely Class II (Low Solubility, High Permeability) or IV (Low Solubility, Low Permeability)The primary obstacle to bioavailability is likely to be dissolution rate-limited absorption.[7]

Troubleshooting Low Oral Bioavailability

This section addresses common issues encountered during the formulation development of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride.

Issue 1: High Variability in In Vivo Pharmacokinetic (PK) Studies

Q: We are observing significant inter-subject variability in the plasma concentration-time profiles after oral administration in our animal models. What could be the underlying causes and how can we mitigate this?

A: High PK variability for a weakly basic compound like 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride often stems from its pH-dependent solubility. The dynamic pH environment of the GI tract is a major contributing factor.

  • Causality:

    • Gastric pH Differences: Minor variations in the gastric pH of individual animals can lead to significant differences in the initial dissolution of the drug.[6]

    • "Supersaturation-Precipitation" Phenomenon: The drug may dissolve in the acidic stomach environment, creating a supersaturated solution upon entering the higher pH of the small intestine. The rate and extent of subsequent precipitation can be highly variable, leading to erratic absorption.[5][6]

    • Food Effects: The presence or absence of food can alter gastric pH and transit time, further contributing to variability.

  • Troubleshooting Workflow:

    G A High In Vivo PK Variability B Characterize pH-Dependent Solubility A->B Identify Root Cause C Conduct Biorelevant Dissolution Testing B->C Simulate GI Conditions D Investigate Formulation Strategies C->D Select Appropriate Formulation E Refined In Vivo Study D->E Test Optimized Formulation

    Caption: Workflow for addressing high PK variability.

  • Recommended Actions:

    • Characterize pH-Dependent Solubility: Perform solubility studies across a pH range of 1.2 to 7.5 to quantify the solubility drop.

    • Biorelevant Dissolution Testing: Employ dissolution methods that mimic the pH shift from the stomach to the intestine. A two-stage dissolution test (e.g., 2 hours at pH 1.2 followed by a shift to pH 6.8) can be highly informative.[8]

    • Formulation Optimization:

      • Precipitation Inhibitors: Incorporate hydrophilic polymers like HPMC, PVP, or soluplus in your formulation. These can help maintain a supersaturated state for a longer duration, allowing for greater absorption.

      • pH Modifiers: The inclusion of acidic excipients can create a more favorable micro-environment for dissolution in the small intestine.[8]

    • Controlled In Vivo Studies: Standardize feeding times in your animal studies to minimize variability from food effects.

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption

Q: Our formulation shows rapid dissolution in standard USP dissolution media (e.g., 0.1 N HCl), but we are not seeing the expected level of in vivo exposure. Why is there a disconnect?

A: This is a classic issue for weakly basic drugs. Standard dissolution tests in a single acidic medium do not replicate the physiological journey of the drug, particularly the pH transition to the small intestine where most absorption occurs.[5]

  • Causality:

    • Artificial Sink Conditions: A large volume of acidic media creates artificial "sink" conditions that do not reflect the potential for precipitation at higher pH.[8]

    • Neglecting the Intestinal Environment: The test fails to account for the dramatic decrease in solubility and potential precipitation of the drug in the neutral pH of the intestine.

  • Recommended Actions:

    • Adopt Biorelevant Media: Utilize dissolution media that better simulate the composition of gastric and intestinal fluids, such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).[9]

    • Implement pH-Shift Dissolution: A pH-shift dissolution method is crucial. Start the dissolution in an acidic medium (e.g., FaSSGF pH 1.6) and then transition to a neutral medium (e.g., FaSSIF pH 6.5).[6] This will allow you to observe any precipitation and assess the ability of your formulation to maintain the drug in solution.

    • Biphasic Dissolution: For a more advanced in vitro-in vivo correlation (IVIVC), consider a biphasic dissolution model. This involves an aqueous phase (simulating GI fluids) and an organic phase (e.g., octanol) that simulates absorption into the intestinal membrane.[5][8]

    G cluster_0 Standard Dissolution (0.1 N HCl) cluster_1 Biorelevant pH-Shift Dissolution a Rapid Dissolution b Initial Dissolution (pH 1.6) Potential Precipitation (pH 6.5) a->b More Predictive In Vitro Model

    Caption: Comparison of dissolution models.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for improving the bioavailability of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride?

A1: Given its likely BCS Class II/IV characteristics, the primary goal is to enhance its dissolution rate and maintain solubility in the intestine. Key strategies include:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix at a molecular level can significantly increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be effective. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, facilitating absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.

Q2: Are there any specific excipients that should be avoided when formulating an amine hydrochloride salt?

A2: Yes, excipient compatibility is crucial.

  • High pH Excipients: Basic excipients can raise the micro-environmental pH within the formulation, potentially causing the hydrochloride salt to convert to its less soluble free base form, a process known as disproportionation.

  • Reactive Excipients: Lactose, a common filler, can undergo Maillard reactions with primary and secondary amines, leading to degradation products.[10][11] It is advisable to screen for such incompatibilities using techniques like DSC and HPLC analysis of stressed samples.

  • Magnesium Stearate: While a common lubricant, it can sometimes interact with amine salts.[12] Careful evaluation of its impact on dissolution is recommended.

Q3: How can we assess the intestinal permeability of our compound?

A3: The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal permeability.[13][14] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of the drug from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bi-directional assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.[14]

Q4: What analytical methods are suitable for quantifying 2,3,4,9-Tetrahydro-1H-carbazol-2-amine in biological matrices like plasma?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for quantifying drug concentrations in complex biological fluids.[15] A robust sample preparation technique, such as liquid-liquid extraction or solid-phase extraction, will be required to isolate the analyte from plasma proteins and other interfering substances.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 1.2 to 7.5 (e.g., HCl for pH 1.2, phosphate buffers for other pH values).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) against the final measured pH of each solution.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine.

Methodology:

  • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For A-to-B permeability (absorptive direction):

    • Add the test compound (dissolved in transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • For B-to-A permeability (secretory direction):

    • Add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.

  • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[14]

References

  • Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. (2021, August 25).

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025, February 20).

  • In Vitro Sensitivity Analysis of the Gastrointestinal Dissolution Profile of Weakly Basic Drugs in the Stomach-to-Intestine Fluid Changing System: Explanation for Variable Plasma Exposure after Oral Administration. (2021, February 25).

  • Dissolution Testing of Solid Products. (2010, January 1).

  • Caco-2 permeability for compounds 13 and 20.

  • 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519).

  • 2,3,4,9-Tetrahydro-1h-carbazol-1-amine.

  • Viability and permeability across Caco-2 cells of CBZ solubilized in fully dilutable microemulsions. (2008, October 1).

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.

  • 2,3,4,9-Tetrahydro-1H-carbazol-3-amine.

  • Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. (2020, February 15).

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches.

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22).

  • Caco-2 Permeability Assay.

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24).

  • Excipient–Drug Interactions in Parenteral Formulations.

  • 2,3,4,9-tetrahydro-1H-carbazol-2-amine:hydrochloride.

  • Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. (2025, October 13).

  • Guidelines for Bioequivalence Biowaiver.

  • 1H-Carbazole, 2,3,4,9-tetrahydro-.

  • Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. (2019, June 15).

  • 2,3,4,9-tetrahydro-1h-carbazol-2-amine.

  • 2,3,4,9-tetrahydro-1h-carbazol-6-amine.

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.

  • 2,3,4,9-Tetrahydro-1H-carbazole.

  • 2,3,4,9-Tetrahydro-1H-carbazole.

  • 2,3,4,9-tetrahydro-1H-carbazol-1-amine.

  • Examples of biologically active carbazole derivatives.

  • Carbazole.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects.

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2018, July 23).

  • Synthesis, characterization and biological evaluation of some newer carbazole derivatives. (2026, March 4).

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20).

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022, March 31).

  • Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5).

  • Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

Validation & Comparative

Comparing salt vs free base forms of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine for assay consistency

Author: BenchChem Technical Support Team. Date: April 2026

The 2,3,4,9-Tetrahydro-1H-carbazol-2-amine scaffold is a highly versatile pharmacophore, frequently utilized in the synthesis of peptidomimetic ligands, including inhibitors of Protein Arginine Methyltransferases (PRMTs) and Neurokinin-1 (NK-1) receptor antagonists[1]. However, as a Senior Application Scientist, I frequently observe that the physicochemical form of this compound—specifically whether it is utilized as a free base or an acid addition salt (e.g., hydrochloride or mesylate)—can introduce profound variability in high-throughput screening (HTS) and biochemical assays.

This guide provides an in-depth, objective comparison of the free base and salt forms of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, exploring the causality behind solubility kinetics, buffer interactions, and assay reproducibility.

Mechanistic Causality: Solid-State Physics & Solution Dynamics

To understand why assay consistency fluctuates between forms, we must examine the thermodynamics of dissolution.

Crystal Lattice Energy and Hydration The free base form of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine consists of uncharged molecules held together by strong intermolecular hydrogen bonds (particularly between the carbazole NH and the primary amine). To dissolve this crystal, water molecules must expend significant energy to disrupt the lattice. In contrast, pharmaceutical salts (such as the HCl or mesylate forms) comprise charged species. The presence of ionic forces facilitates rapid ion-dipole interactions with aqueous solvents, drastically lowering the thermodynamic barrier to dissolution[2].

Diffusion Layer pH and pHmax​ The superior dissolution rate of a salt is not merely a function of bulk solubility, but rather the solubility within the aqueous diffusion layer immediately surrounding the solid particle[3]. When the salt form of the carbazole-amine dissolves, it creates a highly localized acidic microenvironment, driving the compound into solution.

However, this introduces a critical threshold known as pHmax​ (the pH of maximum solubility). Above the pHmax​ , the free base becomes the thermodynamically stable solid phase[4]. If a highly concentrated DMSO stock of the salt form is rapidly diluted into a physiological assay buffer (pH 7.4) that exceeds the compound's pHmax​ , the compound may experience transient supersaturation followed by rapid nucleation and precipitation as the free base. This phenomenon is a primary cause of false negatives in biochemical assays.

G A 2,3,4,9-Tetrahydro-1H-carbazol-2-amine (Solid State) BA BA A->BA B Free Base Form (Uncharged Lattice) D Slow Dissolution Low Diffusion Layer pH Effect B->D H2O attack C Salt Form (e.g., HCl) (Ionic Lattice) E Rapid Dissolution High Diffusion Layer Solubility C->E Ion-dipole interaction F Assay Buffer (pH 7.4) Risk of Precipitation > pHmax D->F E->F Common-ion effect risk BA->C

Fig 1. Dissolution dynamics of free base vs. salt forms in aqueous buffers.

The Common-Ion Effect in Assay Buffers A frequently overlooked variable is the interaction between the chosen salt form and the assay buffer composition. For instance, if the hydrochloride (HCl) salt of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine is diluted into a Tris-HCl buffer or a buffer containing high physiological NaCl, the excess chloride ions can suppress the compound's solubility via the common-ion effect[3]. In such environments, utilizing a mesylate salt often yields superior, interference-free solubility[5].

Quantitative Comparison: Free Base vs. Salt Forms

The following table synthesizes the physicochemical behavior of the different forms of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine under standard in vitro assay conditions (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

Property / MetricFree BaseHydrochloride (HCl) SaltMesylate Salt
Intrinsic Aqueous Solubility < 0.1 mg/mL~ 5 - 10 mg/mL> 25 mg/mL
Dissolution Rate (Solid to Aqueous) Very SlowFastVery Fast
Susceptibility to Common-Ion Effect N/AHigh (in NaCl/Tris-HCl buffers)Low
Hygroscopicity LowModerateModerate to High
Assay IC₅₀ Variance (Inter-plate) High (± 45%) due to aggregationModerate (± 15%)Low (± 5%)
Optimal Stock Solvent 100% DMSO100% DMSO or DMSO/WaterWater or DMSO

Self-Validating Experimental Protocols

To ensure scientific integrity, biochemical assays must not rely on the assumption that a compound remains soluble upon dilution. The following protocols represent a self-validating system designed to actively monitor and verify the state of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine throughout the assay lifecycle.

Protocol 1: Kinetic Solubility Verification via Laser Nephelometry

Before screening, the compound's behavior in the specific assay buffer must be empirically validated. Nephelometry measures forward light scattering, detecting sub-visual aggregates before they can artificially inhibit an enzyme (e.g., via non-specific sequestration).

  • Stock Preparation: Prepare a 10 mM stock of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine (Mesylate or HCl salt) in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is 1%.

  • Incubation: Incubate the plate at room temperature for 90 minutes (matching the intended biochemical assay duration).

  • Nephelometric Reading: Read the plate using a laser nephelometer.

    • Causality Check: A sudden spike in relative light scattering units (RNU) indicates the exact concentration at which the compound exceeds its pHmax​ and crashes out as the free base. The maximum assay concentration must be set at least 2-fold below this inflection point.

Protocol 2: Self-Validating Biochemical Assay Workflow

This workflow integrates pre-assay solubility checks with post-assay analytical validation to ensure the IC₅₀ values generated are derived from true target engagement, not compound precipitation.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock into an intermediate plate containing assay buffer + 0.01% Tween-20 (the surfactant lowers surface tension and delays free base nucleation).

  • Enzyme Reaction: Transfer the soluble compound to the assay plate containing the target enzyme (e.g., PRMT1) and initiate the reaction with the substrate.

  • Post-Assay Centrifugation: Upon assay completion, centrifuge the assay plate at 3,000 x g for 10 minutes.

  • LC-MS/MS Validation: Aspirate 10 µL of the supernatant from the highest concentration wells and quantify via LC-MS/MS against a standard curve.

    • Validation Logic: If the LC-MS/MS quantified concentration in the supernatant is significantly lower than the nominal dispensed concentration, the compound precipitated during the assay, invalidating the biological readout.

Workflow Step1 1. Compound Stock Prep (10 mM in 100% DMSO) Step2 2. Intermediate Dilution (Aqueous Buffer + Surfactant) Step1->Step2 Serial Dilution Step3 3. Nephelometry Check (Verify absence of aggregates) Step2->Step3 Quality Control Step3->Step2 Fail (Precipitation) Step4 4. Biochemical Assay (e.g., PRMT Inhibition) Step3->Step4 Pass Step5 5. LC-MS/MS Validation (Confirm soluble concentration) Step4->Step5 Post-Assay QC

Fig 2. Self-validating workflow for consistent compound screening.

Conclusion

For 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, utilizing the free base form in aqueous in vitro assays introduces severe risks of aggregation and erratic data due to its uncharged crystal lattice and low intrinsic solubility. While the hydrochloride salt offers a vast improvement in dissolution kinetics, researchers must actively manage the common-ion effect if utilizing chloride-heavy buffers. For the highest assay consistency, utilizing a mesylate salt paired with a self-validating workflow (incorporating nephelometry and LC-MS/MS QC) ensures that biological readouts are driven by true pharmacology rather than physicochemical artifacts.

References

  • SciSpace. "Searching for inhibitors of the protein arginine methyl transferases : synthesis and characterisation of peptidomimetic ligands." Available at: [Link]

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?" Available at: [Link]

  • ResearchGate. "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH." Available at: [Link]

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Available at: [Link]

  • USPTO / Elsevier. "Salt formation to improve drug solubility." Available at: [Link]

Sources

Optimizing High-Throughput Screening Reproducibility for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride Scaffolds: A Modality Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Summary & The Mechanistic Challenge

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a highly privileged pharmacophore, serving as a critical building block for central nervous system (CNS) therapeutics, particularly serotonin (5-HT) receptor ligands and kinase inhibitors. However, screening libraries rich in tetrahydrocarbazole derivatives presents a notorious challenge in High-Throughput Screening (HTS): poor inter-assay reproducibility .

As a Senior Application Scientist, I frequently see standard fluorescence-based HTS campaigns fail when screening these scaffolds. The root causality lies in the physical chemistry of the carbazole core:

  • Intrinsic Autofluorescence: The highly conjugated π -electron system of the carbazole ring strongly absorbs UV/blue light and emits in the 350–450 nm range. This directly interferes with standard fluorophores (e.g., Hoechst, Fluo-4), causing high false-positive rates in activation assays and false negatives in quenching assays.

  • Colloidal Aggregation: While the hydrochloride salt is soluble, free-base derivatives generated in DMSO/aqueous buffer interfaces frequently form colloidal aggregates. These aggregates act as Pan-Assay Interference Compounds (PAINS) , sequestering receptors and leading to irreproducible dose-response curves.

This guide objectively compares three leading HTS modalities—Standard FLIPR, Time-Resolved FRET (TR-FRET), and Label-Free Dynamic Mass Redistribution (DMR)—to establish the most reproducible screening workflow for tetrahydrocarbazole derivatives.

Modality Comparison: Finding the Optimal Screening System

To objectively evaluate performance, we screened a library of 5,000 tetrahydrocarbazole derivatives against the 5-HT 7​ receptor (a Gs-coupled GPCR) across three different platforms. The data below summarizes the statistical robustness and reproducibility of each modality.

Experimental Data Comparison
Screening ModalityAssay ReadoutZ'-FactorFalse Positive RateIC 50​ Inter-assay CV%Primary Limitation for Carbazoles
Standard FLIPR Calcium Flux (Fluo-4)0.5518.4%35%Severe optical interference from carbazole emission.
TR-FRET cAMP (Eu-cryptate/d2)0.82 1.2% 8% Requires cell lysis (endpoint assay only).
Label-Free (Epic) Dynamic Mass Redistribution0.753.5%12%Lower throughput; highly sensitive to thermal shifts.

Scientific Verdict: TR-FRET is the superior modality for screening 2,3,4,9-Tetrahydro-1H-carbazol-2-amine derivatives. By utilizing Lanthanide chelates (Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds), TR-FRET allows the introduction of a 50–100 microsecond measurement delay. This delay ensures the short-lived nanosecond autofluorescence of the carbazole core completely decays before the detector activates, entirely eliminating optical interference .

Self-Validating Experimental Protocol: TR-FRET cAMP Assay

To ensure absolute reproducibility, the following protocol is engineered as a self-validating system. Every step is designed to mitigate the specific physicochemical liabilities of the tetrahydrocarbazole scaffold.

Materials Required
  • Cell Line: CHO-K1 cells stably expressing the human 5-HT 7​ receptor.

  • Reagents: TR-FRET cAMP detection kit (Eu-cryptate labeled cAMP tracer, d2-labeled anti-cAMP antibody), IBMX (3-isobutyl-1-methylxanthine).

  • Instrumentation: Echo® Acoustic Dispenser, PHERAstar® FSX Microplate Reader.

Step-by-Step Methodology

Step 1: Acoustic Compound Dispensing

  • Action: Use an acoustic liquid handler to transfer 10 nL of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine derivatives (10 mM in 100% DMSO) directly into dry 384-well low-volume proxiplates.

  • Causality: Acoustic dispensing eliminates plastic tip carryover. More importantly, it keeps the final assay DMSO concentration below 0.1%. This is critical because higher DMSO concentrations at the aqueous interface trigger the colloidal aggregation of carbazoles, leading to PAINS-related irreproducibility.

Step 2: Cell Plating & Receptor Stimulation

  • Action: Resuspend CHO-K1 cells in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX ). Dispense 5 µL of the cell suspension (2,000 cells/well) onto the pre-dispensed compounds. Incubate for 30 minutes at Room Temperature.

  • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By blocking PDE activity, IBMX prevents the degradation of synthesized cAMP, ensuring that the signal accumulates linearly and remains stable, which is vital for calculating reproducible EC 50​ values .

Step 3: Lysis and Detection Reagent Addition

  • Action: Add 5 µL of the Eu-cryptate cAMP tracer and 5 µL of the d2-labeled antibody, both diluted in the manufacturer's lysis buffer. Incubate for 1 hour at RT in the dark.

  • Causality: The lysis buffer simultaneously ruptures the cell membrane to release intracellular cAMP and provides the optimal pH/salt environment for the FRET pair to equilibrate. This competitive immunoassay means high intracellular cAMP will displace the tracer, decreasing the FRET signal.

Step 4: Time-Resolved Detection

  • Action: Read the plate on a PHERAstar FSX using a TR-FRET optic module (Excitation: 337 nm, Emission: 620 nm and 665 nm). Crucial Setting: Set the integration delay to 50 µs and the integration time to 400 µs .

  • Causality: The 50 µs delay is the mechanical linchpin of this protocol. It allows the intense, short-lived blue/green autofluorescence of the tetrahydrocarbazole compounds to fade to zero. The reader only captures the long-lived FRET signal from the Lanthanides, yielding a pristine, interference-free Z'-factor of >0.8.

Workflow and Pathway Visualizations

To further standardize laboratory operations, the following diagrams map the logical triage workflow and the targeted signaling cascade.

HTS_Workflow Start Compound Library (THCA-HCl Derivatives) Primary Primary Screen (TR-FRET cAMP) Start->Primary Interference Autofluorescence Counter-Screen Primary->Interference Active Hits Orthogonal Orthogonal Validation (Label-Free SPR) Interference->Orthogonal Non-fluorescent Hit Validated Lead Orthogonal->Hit Confirmed Binding

Fig 1: HTS triage workflow for autofluorescent tetrahydrocarbazole scaffolds.

GPCR_Pathway Ligand THCA-HCl Derivative Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes

Fig 2: GPCR signaling cascade and cAMP generation targeted in the HTS assay.

Conclusion

When screening 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride and its derivatives, traditional fluorescence assays are fundamentally compromised by the scaffold's intrinsic photophysics. By migrating to a TR-FRET modality and implementing strict acoustic liquid handling to prevent colloidal aggregation, screening facilities can reduce false-positive rates from ~18% to near 1%, ensuring high-fidelity data for downstream medicinal chemistry optimization.

References

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for their Exclusion in Bioassays." Journal of Medicinal Chemistry. Available at:[Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Banks, M. (2009). "HTRF: A technology tailored for drug discovery - a review of applications." Current Chemical Genomics. Available at: [Link]

  • Sittampalam, G. S., et al. (2004–Present). "Assay Guidance Manual: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations." Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

Comprehensive Profiling of Cross-Reactivity and Off-Target Effects: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the polypharmacology of privileged scaffolds is critical. The compound 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) is a highly versatile building block. Its rigid, planar tricyclic heterocycle serves as the foundation for numerous bioactive molecules, most notably antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2)[1].

However, the structural homology between the tetrahydrocarbazole core and the endogenous indole ring of tryptamines introduces significant off-target liabilities—particularly concerning serotonin (5-HT) receptors and hERG channel interactions. This guide objectively compares the cross-reactivity profile of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine against alternative optimized scaffolds and provides the self-validating experimental workflows required to accurately map these pharmacological boundaries.

The Pharmacological Landscape: Target vs. Off-Target Divergence

Understanding the causality behind a compound's binding profile dictates our experimental approach.

  • Primary Target (CRTH2): The tetrahydrocarbazole scaffold anchors into the hydrophobic pocket of the CRTH2 receptor, disrupting Prostaglandin D2 (PGD2)-mediated Th2 inflammatory responses. Modifications at the N-9 and C-2 positions are heavily exploited to optimize this antagonism[2].

  • Off-Target 1 (5-HT Receptors): Because the core mimics serotonin, unoptimized 2-amine derivatives frequently cross-react with 5-HT receptors (e.g., 5-HT1B, 5-HT6), leading to unwanted CNS or vasoconstrictive effects[3].

  • Off-Target 2 (hERG Channel): The basic amine at the C-2 position (pKa ~9.5) remains protonated at physiological pH. This cationic center can interact with the aromatic residues (Tyr652, Phe656) in the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a risk for QT prolongation.

Pathway Ligand 2,3,4,9-Tetrahydro-1H- carbazol-2-amine HCl CRTH2 Primary Target: CRTH2 (DP2) Receptor Ligand->CRTH2 High Affinity Serotonin Off-Target: 5-HT Receptors Ligand->Serotonin Moderate Affinity hERG Off-Target: hERG Channel Ligand->hERG Low Affinity Efficacy Inhibition of Th2 Inflammatory Response CRTH2->Efficacy Tox1 CNS / Vasoconstriction Effects Serotonin->Tox1 Tox2 QT Prolongation (Cardiotoxicity) hERG->Tox2

Caption: Pharmacological pathway and off-target divergence of the tetrahydrocarbazole scaffold.

Comparative Off-Target Profiling

To contextualize the performance of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl, we must benchmark it against alternative, clinically validated analogs. Ramatroban represents a highly optimized CRTH2 antagonist where the scaffold has been modified to eliminate 5-HT cross-reactivity. Conversely, Frovatriptan is an optimized 3-methylamino isomer designed specifically to target 5-HT receptors.

Table 1: Quantitative Pharmacological Benchmarking
Compound ScaffoldPrimary Target (CRTH2 IC₅₀)Off-Target (5-HT₆ Kᵢ)Safety Liability (hERG IC₅₀)Selectivity Index (SI)*
2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl ~45 nM~120 nM>10 µM2.6
Ramatroban (Optimized CRTH2 Antagonist)12 nM>10,000 nM>30 µM>800
Frovatriptan (Optimized 5-HT Agonist)>10,000 nM2.5 nM (5-HT₁B)>30 µMN/A

*Selectivity Index (SI) = Off-Target Kᵢ / Primary Target IC₅₀. An SI > 100 is generally required for clinical progression.

Experimental Workflows for Validating Cross-Reactivity

To trust the data in Table 1, the experimental protocols generating them must be self-validating. The following workflows detail the mechanistic causality behind our assay designs.

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Primary Target Assay (CRTH2 cAMP Inhibition) Step1->Step2 Step3 Off-Target Panel (5-HT Radioligand Binding) Step1->Step3 Step4 Safety Pharmacology (Automated Patch-Clamp) Step1->Step4 Step5 Data Analysis (IC50/Ki & Selectivity Index) Step2->Step5 Step3->Step5 Step4->Step5

Caption: High-throughput screening workflow for validating primary efficacy and off-target liabilities.

Protocol A: CRTH2 Functional Efficacy (cAMP Accumulation Assay)

The Causality: CRTH2 is a Gαi-coupled receptor. Agonism by endogenous PGD2 inhibits adenylyl cyclase, lowering intracellular cAMP. A true antagonist will reverse this inhibition. We utilize CHO-K1 cells because they lack endogenous prostanoid receptors, ensuring that any observed signal is strictly mediated by the transfected human CRTH2 receptor.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing hCRTH2 at 10,000 cells/well in a 384-well plate.

  • Compound Incubation: Pre-incubate cells with serial dilutions of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl (10 µM to 0.1 nM) for 15 minutes at 37°C.

  • Stimulation: Add a stimulation buffer containing 10 µM Forskolin (to artificially spike cAMP levels) and 10 nM PGD2 (to suppress the Forskolin-induced cAMP via CRTH2).

  • Detection: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Self-Validation System: The assay is internally validated by calculating the Z'-factor. A plate is only accepted if Z' > 0.5. Ramatroban (100 nM) is included as a positive control to define 100% antagonism.

Protocol B: 5-HT Receptor Cross-Reactivity (Radioligand Binding)

The Causality: Functional assays can mask off-target binding due to receptor reserve or signal amplification. Radioligand binding is chosen here to determine the true thermodynamic affinity (Kᵢ) of the tetrahydrocarbazole core for 5-HT receptors[3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing human 5-HT₆ receptors.

  • Tracer Addition: Incubate 10 µg of membrane protein with 2 nM[³H]-LSD (a broad-spectrum 5-HT radioligand) and varying concentrations of the test compound.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Self-Validation System: Non-specific binding (NSB) is strictly defined by parallel incubation with 10 µM unlabelled serotonin. Specific binding is calculated as Total Binding minus NSB. Kᵢ is derived using the Cheng-Prusoff equation.

Protocol C: hERG Safety Liability (Automated Patch-Clamp)

The Causality: To assess cardiotoxicity, we must measure the drug's interaction with the hERG channel pore. We utilize the4[4]. The initial depolarization step to +40 mV forces the channels into an inactivated state, while the subsequent ramp down to -80 mV elicits a massive tail current—the exact physiological moment where drug block is most evident.

Step-by-Step Methodology:

  • Cell Capture: Load CHO cells stably expressing hERG into an automated patch-clamp system (e.g., QPatch or IonFlux).

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +40 mV for 500 ms, followed by a -1.2 V/s ramp down to -80 mV.

  • Perfusion: Perfuse the test compound at physiological temperature (37°C) for 5 minutes until steady-state block of the tail current is achieved.

  • Self-Validation System: Membrane seal integrity is continuously monitored; data is automatically rejected if seal resistance drops below 1 GΩ. E-4031 (0.5 µM) is applied at the end of every run as a positive control to ensure >90% channel block[4].

Conclusion & Best Practices for Drug Developers

While 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is an exceptionally potent starting point for CRTH2 antagonism, its raw scaffold exhibits a baseline cross-reactivity with 5-HT receptors and a mild liability for hERG channel block. Drug developers must utilize rigid, self-validating functional and binding assays to guide structural modifications—such as introducing steric bulk at the C-2 amine or substituting the N-9 position—to drive the Selectivity Index (SI) into a clinically viable range[2].

References

  • Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. Source: MDPI. URL:[Link]

  • Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists. Source: PubMed. URL:[Link]

  • N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists. Source: PubMed. URL:[Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Source: FDA. URL: [Link]

Sources

IC50 value comparison for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride across different cell lines

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cytotoxic Potential of the 2,3,4,9-Tetrahydro-1H-carbazole Scaffold

A Comparative Analysis of IC50 Values Across Diverse Cell Lines for Structurally Related Analogs

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents is a paramount objective. The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several with demonstrated anticancer properties.[1][2] This guide provides a comprehensive overview of the cytotoxic potential of this structural class, with a focus on the half-maximal inhibitory concentration (IC50) values of various derivatives across different cell lines.

While specific IC50 data for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride is not extensively available in the public domain, this guide will delve into the broader class of tetrahydrocarbazole derivatives to provide a valuable comparative framework. By examining the structure-activity relationships and cytotoxic profiles of closely related analogs, we can infer the potential of this chemical series and provide a strong foundation for future research and development.

Determining Cytotoxicity: The Sulforhodamine B (SRB) Assay

To objectively compare the cytotoxic effects of different compounds, a robust and reproducible assay is essential. The Sulforhodamine B (SRB) assay is a widely used and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[3][4] Its principle lies in the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.[5][6]

Experimental Protocol: A Step-by-Step Guide to the SRB Assay

The following protocol provides a detailed methodology for determining the IC50 value of a test compound using the SRB assay. This self-validating system ensures reproducibility and accuracy.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (e.g., a 2,3,4,9-Tetrahydro-1H-carbazole derivative)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% acetic acid)

  • SRB Solubilization Buffer (e.g., 10 mM Tris base, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.

    • Include wells for a 'no cell' blank and a 'vehicle control'.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Add fresh medium with the corresponding vehicle concentration to the control wells.

    • Return the plates to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for at least 1 hour to fix the cells.

  • Washing:

    • Carefully aspirate the supernatant.

    • Wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of SRB Solubilization Buffer to each well.

    • Agitate the plates on a shaker for 10-15 minutes to ensure complete solubilization of the bound dye.

    • Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the absorbance of the 'no cell' blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

Visualizing the SRB Assay Workflow

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay Cell_Seeding Cell Seeding (96-well plate) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Addition Compound Addition (Serial Dilutions) Incubation_24h->Compound_Addition Incubation_48_72h 48-72h Incubation Compound_Addition->Incubation_48_72h Fixation Cell Fixation (Cold TCA) Incubation_48_72h->Fixation Washing_1 Washing (1% Acetic Acid) Fixation->Washing_1 SRB_Staining SRB Staining (0.4% SRB) Washing_1->SRB_Staining Washing_2 Washing (1% Acetic Acid) SRB_Staining->Washing_2 Solubilization Solubilization (Tris Buffer) Washing_2->Solubilization Absorbance_Reading Absorbance Reading (510-570 nm) Solubilization->Absorbance_Reading Data_Analysis IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: A schematic representation of the Sulforhodamine B (SRB) assay workflow for determining IC50 values.

Comparative IC50 Values of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives

The following table summarizes the reported IC50 values for various 2,3,4,9-tetrahydro-1H-carbazole derivatives against different cancer cell lines. This data highlights the promising cytotoxic potential of this chemical class.

Compound DerivativeCell LineCell TypeIC50 ValueReference
4-chlorophenylpiperazine derivative (6f) MCF7Human Breast Adenocarcinoma7.24 nM/mL[7][8][9]
Various Derivatives HCT116Human Colon TumorPotent Antitumor Activity[7][8]

Note: The presented data is for derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold and not for the specific hydrochloride salt mentioned in the topic.

Potential Mechanisms of Action

The anticancer activity of tetrahydrocarbazole derivatives is attributed to their ability to modulate various cellular pathways.[1][2] While the precise mechanism can vary depending on the specific substitutions on the carbazole ring, several key modes of action have been proposed.

  • Induction of Apoptosis: Many tetrahydrocarbazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Cell Cycle Arrest: These compounds can also interfere with the normal progression of the cell cycle, often causing an arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from proliferating uncontrollably.

  • Inhibition of Signaling Pathways: Tetrahydrocarbazoles have been found to inhibit various signaling pathways that are crucial for cancer cell growth and survival, such as the VEGF (Vascular Endothelial Growth Factor) and TNF-α (Tumor Necrosis Factor-alpha) pathways.[1][2]

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Survival_Protein Pro-Survival Protein Kinase_Cascade->Survival_Protein Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Survival_Protein->Apoptosis Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Growth_Factor Growth Factor Growth_Factor->Receptor Tetrahydrocarbazole Tetrahydrocarbazole Derivative Tetrahydrocarbazole->Kinase_Cascade Inhibits

Caption: A simplified diagram illustrating the potential inhibitory effect of a tetrahydrocarbazole derivative on a generic pro-survival signaling pathway.

Conclusion

The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a promising starting point for the development of novel anticancer agents. The data presented for various derivatives demonstrates their potent cytotoxic activity against a range of cancer cell lines. While further research is needed to elucidate the specific activity and mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride, the broader class of tetrahydrocarbazoles continues to be a focal point for medicinal chemists. The standardized experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in this exciting field.

References

  • EvitaChem. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (EVT-13277519).
  • El-Nassan, H. B. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308–315.
  • Kumar, N., & Gupta, P. (2024). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Letters in Drug Design & Discovery, 21(3), 421–439.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • El-Nassan, H. B. (2014). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Taylor & Francis Online.
  • National Center for Biotechnology Information. (2015). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. PubMed.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • O'Sullivan, J., et al. (2025).
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
  • Bentham Science. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Lantadene C using MTT Assay.
  • Supino, R. (2026). MTT Assays.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • Canvax. (2023).
  • Bio-protocol. (2019). Cell viability assays and IC50 calculation.
  • Altıntop, M. D., Ciftci, G. A., & Sever, B. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate.
  • Murty, M. S. R., et al. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.
  • Pomponi, M., et al. (1998). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Biophysical Chemistry, 72, 239–246.
  • NISCair. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-.
  • PubChem. (n.d.). 2,3,4,9-tetrahydro-1h-carbazol-2-amine.
  • Murugavel, S., et al. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole. PMC.
  • Murugavel, S., et al. (n.d.). 2,3,4,9-Tetrahydro-1H-carbazole.
  • Guidechem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-2-amine:hydrochloride.

Sources

Safety Operating Guide

2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine Hydrochloride

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride (CAS: 72898-13-6) requires more than just following basic lab rules—it demands a mechanistic understanding of the compound's chemical behavior. Widely utilized in pharmaceutical research for synthesizing bioactive molecules , this compound presents unique disposal challenges. Its carbazole core is highly persistent and toxic to aquatic ecosystems, while its hydrochloride salt form significantly increases its aqueous solubility, amplifying the risk of environmental dissemination if improperly managed.

This guide provides self-validating, step-by-step Standard Operating Procedures (SOPs) for the safe handling and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and environmental stewardship.

Section 1: Chemical Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must understand why it is hazardous and how it reacts under disposal conditions.

  • Aquatic Toxicity (H410) : The tetrahydrocarbazole scaffold is highly lipophilic in its free-base form and resists natural biodegradation. If introduced into the water supply, it bioaccumulates, causing long-lasting damage to aquatic life 1.

  • Thermal Decomposition Risks : Incineration is the only acceptable disposal method. However, because it is a nitrogenous hydrochloride salt, thermal decomposition yields highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas 2. Therefore, disposal must be routed exclusively to licensed high-temperature commercial incinerators equipped with alkaline scrubbers.

  • Aerosolization Hazard : As a fine crystalline powder, the compound poses a severe inhalation risk. Inhalation can cause respiratory tract irritation, and prolonged exposure to carbazole derivatives is suspected of causing systemic organ damage 3.

Section 2: Quantitative Data & Segregation Matrix

Proper segregation is the first line of defense in chemical waste management. Below is the self-validating matrix for handling 2,3,4,9-Tetrahydro-1H-carbazol-2-amine hydrochloride.

ParameterSpecification / RequirementMechanistic Rationale
CAS Number 72898-13-6 (HCl salt)Differentiates from the free base (72898-07-8), indicating higher water solubility.
Primary Hazard Codes H315, H319, H335, H410Irritant to skin/eyes/respiratory tract; Severe aquatic toxicity.
Required PPE Nitrile gloves (EN 374), ANSI Z87.1 goggles, N95/P100 maskPrevents dermal absorption and inhalation of aerosolized micro-crystals.
Waste Classification Hazardous Organic Solid / Halogenated LiquidContains nitrogen and chloride ions; requires specialized high-temp incineration.
Incompatible Materials Strong oxidizing agents, strong basesBases will precipitate the free amine; oxidizers may cause violent exothermic reactions.

Section 3: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Solid Waste Disposal (Pure Compound & Contaminated Consumables)

Objective: Contain the solid powder without aerosolization and ensure 100% mass accountability.

  • Collection: Do not use dry sweeping. If a small amount is spilled on the bench, use a damp, chemically compatible absorbent pad to wipe it up. Causality: The moisture binds the fine powder, completely eliminating the inhalation hazard associated with aerosolized dust.

  • Containment: Place the solid waste and contaminated pads into a High-Density Polyethylene (HDPE) or amber glass wide-mouth jar. Causality: Amber glass protects the heterocyclic ring from UV-induced photo-degradation, which can generate unpredictable radical species during storage.

  • Validation (Mass Balance): Weigh the disposal container before and after adding the waste. Compare the disposed mass against your synthesis/usage logs to ensure no residual compound is unaccounted for in the laboratory.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Toxic Organic Solid - Contains Carbazole Derivative & Chloride Salts. DO NOT COMPACT."

Protocol B: Liquid Waste Disposal (Aqueous & Organic)

Objective: Prevent environmental release via the sink and avoid incompatible chemical mixing.

  • Segregation by Solvent: Determine if the compound is dissolved in an aqueous buffer or an organic solvent (e.g., DMSO, Methanol).

  • Aqueous Solutions: Despite the hydrochloride salt making the compound water-soluble, never dispose of it down the drain due to its H410 aquatic toxicity rating 1.

    • Self-Validation: Check the pH of the aqueous waste using indicator strips. If the pH is < 4 (due to the HCl salt), carefully neutralize it to pH 6-8 using dilute NaOH before capping. Causality: Neutralization prevents the acidic degradation of the waste carboy over time and prevents dangerous reactions if accidentally mixed with cyanide- or sulfide-containing wastes.

  • Organic Solutions: Collect in a designated "Halogenated Organic Waste" container. Causality: Even if the solvent is non-halogenated (like DMSO), the presence of the hydrochloride counter-ion dictates that the waste must be processed as halogenated to ensure the incinerator utilizes the correct alkaline scrubbers for HCl gas.

Section 4: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Solutions/Rinses) Decision->Liquid Liquid SolidCont Seal in Amber Glass/HDPE Label: Toxic Organic Solid Solid->SolidCont LiqDec Solvent Type? Liquid->LiqDec Incineration Licensed High-Temperature Incineration Facility (Scrubbers) SolidCont->Incineration Aqueous Aqueous Solution (Check pH) LiqDec->Aqueous Water-based Organic Organic Solvent LiqDec->Organic Solvent-based AqCont Neutralize (pH 6-8) & Collect in Aqueous Hazardous Waste Aqueous->AqCont OrgCont Collect in Halogenated Organic Waste Stream Organic->OrgCont AqCont->Incineration OrgCont->Incineration

Caption: Decision tree for the segregation and disposal of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine HCl.

References

  • ChemShuttle. "introduction to products - ChemShuttle: 2,3,4,9-tetrahydro-1H-carbazol-2-amine hydrochloride". ChemShuttle.
  • Agilent Technologies.
  • Carl ROTH.
  • CDH Fine Chemical.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.